molecular formula C13H16O4 B2636469 (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid CAS No. 32022-22-3

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Cat. No.: B2636469
CAS No.: 32022-22-3
M. Wt: 236.267
InChI Key: HCIFIHNJOLFAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIFIHNJOLFAAX-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties & Synthesis Guide: (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic Acid

[1]

Part 1: Executive Summary & Compound Identity

Compound Name: (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid Common Aliases: 4-Isopropoxy-3-methoxycinnamic acid; O-Isopropylferulic acid CAS Registry Number: 32022-22-3 Chemical Formula: C₁₃H₁₆O₄ Molecular Weight: 236.26 g/mol [1]

This guide provides a comprehensive technical analysis of this compound.[2] Structurally, this compound is a lipophilic derivative of Ferulic Acid , where the labile 4-hydroxyl group is capped with an isopropyl moiety. This modification significantly alters the compound's pharmacokinetics, preventing rapid Phase II metabolic conjugation (glucuronidation/sulfation) at the phenolic position while enhancing membrane permeability. It serves as a critical intermediate in the synthesis of AMPK activators, anti-inflammatory agents, and specific TRP channel antagonists.

Part 2: Physicochemical Profiling

The following data aggregates experimental values with high-confidence predictive models essential for formulation and ADME prediction.

Table 1: Core Physicochemical Parameters[3][4]
ParameterValueSource/MethodologyImplications for Research
Physical State White to off-white crystalline powderExperimentalStandard solid handling.
Melting Point 152 – 155 °CExperimental [1]Indicates stable crystal lattice; suitable for thermal processing below 150°C.
Solubility (Aq) Low (< 0.1 mg/mL at pH 2)ExperimentalRequires co-solvents (DMSO, EtOH) or pH adjustment > 7.0 for aqueous stock.
Solubility (Org) Soluble in DMSO, MeOH, EtOAcExperimentalDMSO is the preferred vehicle for in vitro bioassays.
pKa (Acid) 4.50 ± 0.10Predicted (Hammett)Exists as an anion at physiological pH (7.4), aiding distribution but limiting passive diffusion unless protonated.
LogP 2.6 – 2.9Predicted (Consensus)Moderate lipophilicity; optimized for oral bioavailability compared to Ferulic acid (LogP ~1.5).
H-Bond Donors 1 (Carboxylic acid)StructuralReduced donor count vs. Ferulic acid increases blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 4StructuralRetains receptor binding capability via methoxy and carbonyl motifs.

Part 3: Synthesis & Validation Protocol

This section details a robust, self-validating synthesis route utilizing the Knoevenagel Condensation (Doebner Modification) . This pathway is preferred over direct alkylation of ferulic acid to avoid competitive esterification of the carboxylic tail.

Reaction Logic
  • Precursor Stabilization: We first alkylate Vanillin to lock the 4-position.

  • Chain Extension: We utilize malonic acid to install the acrylic acid tail with exclusive Trans (E) stereochemistry driven by thermodynamic stability during decarboxylation.

Workflow Diagram (DOT)

SynthesisWorkflowVanillinVanillin(Starting Material)AlkylationStep 1: Alkylation(iPr-Br, K2CO3, DMF)Vanillin->AlkylationAldehydeIntermediate:4-Isopropoxy-3-methoxybenzaldehydeAlkylation->AldehydeYield >90%CondensationStep 2: Knoevenagel(Malonic Acid, Pyridine, Piperidine)Aldehyde->CondensationDecarboxylationDecarboxylation(-CO2, Heat)Condensation->DecarboxylationProductFinal Product:This compoundDecarboxylation->ProductCrystallization

Figure 1: Step-wise synthesis pathway ensuring regiospecificity and E-isomer dominance.

Detailed Protocol
Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
  • Charge: Dissolve Vanillin (1.0 eq) in DMF (5 vol).

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq). Stir for 15 min.
    
  • Alkylation: Add 2-Bromopropane (1.5 eq) dropwise.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[3][4] Wash organic layer with brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Intermediate should be a pale yellow oil or low-melting solid.

Step 2: Knoevenagel Condensation
  • Charge: Dissolve the aldehyde from Step 1 (1.0 eq) in Pyridine (3 vol).

  • Reagent: Add Malonic Acid (2.0 eq).

  • Catalyst: Add Piperidine (0.1 eq) or Aniline (trace).

  • Reaction: Heat to 80°C for 1 hour (condensation), then reflux (110°C) for 3 hours to drive decarboxylation.

    • Mechanism:[5][6] The reaction proceeds through a dicarboxylic acid intermediate which loses

      
       to form the acrylic acid.
      
  • Quench: Cool to room temperature. Pour mixture into cold 2N HCl (excess) to precipitate the crude acid.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Acetone.

Self-Validation Criteria (Quality Control)

To ensure the protocol was successful, the isolated product must meet these spectral benchmarks:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Doublet (d):

      
       ~7.5 ppm (J=16 Hz) → Proves Trans (E) alkene geometry.
      
    • Doublet (d):

      
       ~6.4 ppm (J=16 Hz) → The alpha-proton of the acrylic tail.
      
    • Septet (m):

      
       ~4.6 ppm → Diagnostic signal for the Isopropyl CH proton.
      
    • Doublet (d):

      
       ~1.3 ppm (6H) → Isopropyl methyl groups.
      
  • HPLC Purity: >98% (Area) at 254 nm.

Part 4: Biological & Pharmacological Context[3][8]

Structural Activity Relationship (SAR)

This molecule is designed to overcome the limitations of Ferulic Acid.

  • Metabolic Stability: The 4-OH group of ferulic acid is the primary site for sulfotransferases and UDP-glucuronosyltransferases. Capping this with an isopropyl group extends the plasma half-life (

    
    ).
    
  • Lipophilicity: The isopropyl group increases the partition coefficient (LogP), facilitating passive transport across the intestinal epithelium and the blood-brain barrier.

  • Target Interaction:

    • AMPK Activation: Derivatives of this scaffold have been identified as activators of AMP-activated protein kinase (AMPK), a therapeutic target for Non-Alcoholic Fatty Liver Disease (NAFLD) [2].[5]

    • Anti-inflammatory: The cinnamic acid backbone inhibits NF-

      
      B signaling.
      
Experimental Workflow: Solubility for Bioassays

When using this compound in cell-based assays (e.g., HEK293, RAW 264.7), precipitation is a common failure mode. Follow this dissolution logic:

SolubilityLogicStartSolid Compound(C13H16O4)StockMake 100mM Stockin 100% DMSOStart->StockDilutionDilute to 100µMin Culture MediaStock->Dilution1:1000 dilutionCheckCheck for PrecipitateDilution->CheckSuccessProceed to AssayCheck->SuccessClearFailurePrecipitate FormedCheck->FailureCloudyFixSonicate orReduce Conc. to 50µMFailure->FixFix->Check

Figure 2: Decision tree for preparing stable bioassay solutions.

References

  • ChemicalBook. (2024).[7][8] this compound Properties and Melting Point. Retrieved from

  • Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from

  • PubChem. (2024). Compound Summary: Cinnamic Acid Derivatives. National Library of Medicine. Retrieved from

Advanced Ferulic Acid Architectures: Isopropoxy Substitutions and Isopropanolamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ferulic acid (FA), a ubiquitous hydroxycinnamic acid, exhibits potent antioxidant and anti-inflammatory properties but suffers from poor lipophilicity and rapid metabolic conjugation, limiting its clinical bioavailability. This technical guide analyzes a specific class of structural modifications: isopropoxy substitutions and isopropanolamine scaffolds . These modifications introduce steric bulk and hydrophobicity, significantly altering the molecule's interaction with viral helicases and cancer cell membranes. This guide details the synthesis, Structure-Activity Relationship (SAR), and therapeutic mechanisms of these advanced derivatives, with a focus on their emerging role as high-affinity viral helicase inhibitors.

Structural Rationale: The Isopropoxy Advantage

The pharmacological limitations of native ferulic acid (3-methoxy-4-hydroxycinnamic acid) stem from its polarity and the metabolic vulnerability of its phenolic hydroxyl group. Chemical derivatization strategies focus on two distinct "isopropoxy" modifications:

  • Direct Ring Substitution (O-Isopropylation): Replacing the methoxy (

    
    ) or hydroxyl (
    
    
    
    ) groups with an isopropoxy (
    
    
    ) group. This increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers.
  • Isopropanolamine Linkers: Introduction of a 2-hydroxy-3-aminopropoxy chain via reaction with epichlorohydrin. This creates a flexible "isopropanolamine" tether that mimics beta-blocker pharmacophores, enhancing hydrogen bonding capacity within enzyme active sites (e.g., TMV Helicase).

Key Physicochemical Shifts
PropertyNative Ferulic AcidIsopropoxy/Isopropanolamine DerivativeImpact
Lipophilicity (LogP) Low (~1.5)High (>2.5)Enhanced membrane permeability and CNS penetration.
Metabolic Stability Low (Rapid sulfation/glucuronidation)Moderate to HighSteric hindrance protects the phenolic oxygen from rapid conjugation.
Receptor Binding Limited (Planar, rigid)Flexible (Rotatable bonds)The isopropanolamine chain allows "induced fit" binding in deep pockets.

Chemical Synthesis Protocols

Workflow 1: Synthesis of Isopropanolamine Ferulic Acid Derivatives

This protocol describes the creation of derivatives targeting viral helicases (e.g., Compound A19).[1] It utilizes an epichlorohydrin-mediated pathway to install the isopropanolamine scaffold.

Reagents: Ferulic Acid, Methanol,


, Epibromohydrin, 

, Various Amines (e.g., isopropylamine).

Step-by-Step Protocol:

  • Esterification: Reflux Ferulic Acid (10 mmol) in dry methanol (30 mL) with catalytic conc.

    
     for 8 hours. Neutralize with 
    
    
    
    , extract with ethyl acetate, and concentrate to yield Methyl Ferulate .
  • Epoxide Formation: Dissolve Methyl Ferulate (5 mmol) in acetonitrile. Add anhydrous

    
     (15 mmol) and excess epibromohydrin (20 mmol). Reflux for 10–12 hours.
    
    • Checkpoint: Monitor TLC for the disappearance of the starting phenol. The product is the 2,3-epoxypropoxy intermediate .

  • Ring Opening (Aminolysis): Dissolve the epoxide intermediate in ethanol. Add the target amine (e.g., isopropylamine or a substituted aniline) in slight excess (1.2 eq). Reflux for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The amine attacks the less substituted carbon of the epoxide (regioselective ring opening), yielding the 3-amino-2-hydroxypropoxy derivative.

  • Purification: Evaporate solvent. Purify via silica gel column chromatography (Eluent: PE/EtOAc gradient).

Workflow 2: Direct O-Alkylation (Synthesis of Compound MY3)

This method installs an isopropoxy group directly onto the aromatic ring, often used to create neuraminidase inhibitors.

Step-by-Step Protocol:

  • Preparation: Dissolve the phenolic precursor (e.g., ethyl ferulate or a nitrated derivative like MY2) in anhydrous DMF.

  • Alkylation: Add Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) as the base. Add Isopropyl Bromide (1.5 eq) and a catalytic amount of Tetrabutylammonium Iodide (TBAI).
  • Reaction: Stir at Room Temperature (RT) for 6–12 hours.

    • Note: Isopropyl bromide is less reactive than primary halides; TBAI accelerates the reaction via the Finkelstein mechanism (in situ formation of isopropyl iodide).

  • Workup: Quench with water, extract with EtOAc, and recrystallize.

Visualization: Synthetic Pathways

SynthesisWorkflow FA Ferulic Acid MF Methyl Ferulate FA->MF MeOH, H2SO4 Reflux Epoxide Epoxide Intermediate (2,3-epoxypropoxy) MF->Epoxide Epibromohydrin K2CO3, Reflux DirectAlk Direct O-Alkylation (Isopropyl Bromide) MF->DirectAlk Alternative Route IsoPropDeriv Isopropanolamine Derivative (e.g., A19) Epoxide->IsoPropDeriv Amine (R-NH2) Ring Opening MY3 4-Isopropoxy Derivative (e.g., MY3) DirectAlk->MY3 iPr-Br, Cs2CO3 DMF, TBAI

Caption: Dual synthetic pathways for generating isopropanolamine scaffolds (top) and direct isopropoxy substitutions (bottom).

Structure-Activity Relationship (SAR)[7]

The "Isopropanolamine" Pharmacophore

Recent studies on Tobacco Mosaic Virus (TMV) helicase inhibitors have elucidated a critical SAR for the isopropanolamine chain:

  • Chirality Matters: The R-enantiomer of the isopropanolamine chain consistently exhibits superior antiviral activity compared to the S-enantiomer. This suggests a stereospecific binding pocket within the viral helicase.

  • Hydrogen Bonding: The secondary hydroxyl group (–OH) on the linker acts as a hydrogen bond donor, crucial for anchoring the molecule to amino acid residues in the ATPase active site.

  • Terminal Amine: Bulky, hydrophobic amines (e.g., substituted anilines) at the terminal position enhance Van der Waals interactions with the hydrophobic cleft of the enzyme.

Direct Isopropoxy Substitution

In the context of antioxidant and anticancer activity:

  • Radical Scavenging: Replacing the methoxy group with an isopropoxy group generally decreases direct radical scavenging activity (DPPH/ABTS) because the bulky isopropyl group disrupts the planarity required for resonance stabilization of the phenoxy radical.

  • Cytotoxicity: However, the same substitution increases cytotoxicity against cancer lines (e.g., HeLa, A549). The enhanced lipophilicity allows the molecule to penetrate the mitochondrial membrane, triggering intrinsic apoptosis pathways more effectively than the parent compound.

Therapeutic Mechanisms & Data[4][5][6][8]

Case Study: Antiviral Activity (TMV Helicase Inhibition)

Ferulic acid derivatives incorporating substituted isopropanolamine moieties (specifically Compound A19 ) have emerged as potent inhibitors of TMV helicase, an enzyme essential for viral replication.[1]

Mechanism of Action:

  • Binding: The derivative binds to the ATP-binding cleft of the TMV helicase.

  • Inhibition: It prevents the hydrolysis of ATP, depriving the helicase of the energy required to unwind viral RNA.

  • Suppression: This leads to a downregulation of helicase gene expression and cessation of viral assembly.

Quantitative Comparison (In Vivo Curative Activity): | Compound | Structure Type | EC50 (


g/mL) | Relative Potency |
| :--- | :--- | :--- | :--- |
| Ribavirin  | Standard Antiviral | 655.0 | 1.0x (Baseline) |
| Ferulic Acid  | Parent Compound | >1000 | Low |
| Compound A19  | Isopropanolamine Derivative | 251.1  | 2.6x More Potent  |
| Compound A29  | Isopropanolamine Derivative | 347.1 | 1.9x More Potent |
Visualization: Antiviral Signaling Pathway

AntiviralMechanism Drug FA-Isopropanolamine (Compound A19) Target TMV Helicase (ATP Binding Site) Drug->Target High Affinity Binding (Kd = 5.4 uM) Action Inhibition of ATP Hydrolysis Target->Action Allosteric/Competitive Blockade Result1 RNA Unwinding Blocked Action->Result1 Result2 Viral Replication Halted Result1->Result2

Caption: Mechanism of action for FA-isopropanolamine derivatives inhibiting viral replication via Helicase blockade.

Case Study: Anticancer Potential (Compound MY3)

Compound MY3 ((E)-ethyl 3-(4-isopropoxy-3-methoxy-5-nitrophenyl)acrylate) represents a class where isopropoxy substitution is combined with nitration.[7]

  • Target: Neuraminidase (H1N1) and potentially tumor-associated surface proteins.

  • Bioactivity: The presence of the 4-isopropoxy group, combined with the electron-withdrawing nitro group, creates a "push-pull" electronic system that enhances binding affinity to nucleophilic residues in the target protein active site.

References

  • The Discovery of Novel Ferulic Acid Derivatives Incorporating Substituted Isopropanolamine Moieties as Potential Tobacco Mosaic Virus Helicase Inhibitors. Journal of Agricultural and Food Chemistry.

  • Potential New H1N1 Neuraminidase Inhibitors from Ferulic Acid and Vanillin: Molecular Modelling, Synthesis and in Vitro Assay. ResearchGate.

  • Structure-Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Ester Groups. LWT - Food Science and Technology.

  • Design, Synthesis, and Bioactivity of Ferulic Acid Derivatives Containing an β-Amino Alcohol. Chemical Biology & Drug Design.

  • Synthesis and Biological Activities of Ferulic Acid Derivatives. Anticancer Research.

Sources

CAS registry number and synonyms for (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid , a specialized intermediate in medicinal chemistry.

Compound Class: Phenylpropanoid / Cinnamic Acid Derivative Primary Application: Medicinal Chemistry Intermediate (Metabolic & Anti-inflammatory Scaffolds)

Chemical Identity & Nomenclature

This compound is a structural analog of Ferulic Acid where the phenolic hydroxyl group at the 4-position has been alkylated with an isopropyl group. It serves as a lipophilic building block for designing AMPK activators and lipid-regulating agents.

Parameter Technical Detail
CAS Registry Number 32022-22-3
IUPAC Name (2E)-3-(4-propan-2-yloxy-3-methoxyphenyl)prop-2-enoic acid
Common Synonyms 4-Isopropoxy-3-methoxycinnamic acid; 4-O-Isopropylferulic acid; (E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
SMILES CC(C)Oc1ccc(cc1OC)\C=C\C(=O)O
InChI Key InChI=1S/C13H16O4/c1-9(2)17-12-6-5-10(8-11(12)16-3)4-7-13(14)15/h4-9H,1-3H3,(H,14,15)/b7-4+

Physicochemical Properties

The introduction of the isopropyl group significantly alters the solubility profile compared to the parent ferulic acid, increasing lipophilicity and membrane permeability potential.

Property Value / Observation Condition
Appearance White to off-white crystalline solidStandard Temperature & Pressure
Melting Point 152 – 155 °CRecrystallized from Acetone/Ethanol
Solubility Soluble in DMSO, DMF, Methanol, AcetoneInsoluble in Water
pKa (Predicted) ~4.5 (Carboxylic acid)25°C
LogP (Predicted) ~2.6 – 2.9Octanol/Water partition

Synthesis & Manufacturing Protocols

To ensure high purity and yield, the Knoevenagel Condensation route is preferred over direct alkylation of ferulic acid, as it avoids the formation of ester byproducts that require subsequent hydrolysis.

Method A: The Vanillin Route (Preferred)

This two-step protocol ensures regioselective protection of the phenolic oxygen before constructing the acrylic acid tail.

Step 1: Etherification of Vanillin

  • Reagents: Vanillin (1.0 eq), Isopropyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Protocol: Dissolve vanillin in DMF. Add K₂CO₃ and stir for 30 min. Add Isopropyl Bromide dropwise. Heat to 80°C for 4-6 hours.

  • Workup: Pour into ice water. The intermediate 4-isopropoxy-3-methoxybenzaldehyde precipitates. Filter and dry.

Step 2: Knoevenagel Condensation

  • Reagents: 4-Isopropoxy-3-methoxybenzaldehyde (from Step 1), Malonic Acid (1.5 eq).

  • Catalyst: Pyridine (solvent/base) + Piperidine (trace) or Aniline (trace).

  • Protocol: Dissolve aldehyde and malonic acid in pyridine. Add catalytic piperidine. Heat to reflux (100-110°C) for 3-5 hours until CO₂ evolution ceases.

  • Workup: Cool the mixture and pour into excess cold dilute HCl (1M). The target acid precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Acetone.

Synthesis Workflow Diagram

SynthesisPathway Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Intermediate Intermediate: 4-Isopropoxy-3-methoxybenzaldehyde Vanillin->Intermediate Product Target Product: (2E)-3-(4-Isopropoxy-3-methoxyphenyl) acrylic acid Intermediate->Product Reagent1 Isopropyl Bromide K2CO3 / DMF 80°C Reagent2 Malonic Acid Pyridine / Piperidine Reflux (-CO2)

Figure 1: Two-step synthesis via Knoevenagel condensation, avoiding ester byproducts.

Applications in Drug Development

This compound is not merely a passive intermediate; it is a bioactive scaffold used in the development of metabolic and anti-inflammatory therapeutics.

AMPK Activation & Lipid Metabolism

Research into metabolic syndrome has utilized alkoxycinnamic acid derivatives as potent activators of AMP-activated protein kinase (AMPK) . The 4-isopropoxy group provides necessary lipophilicity to dock into the hydrophobic pockets of metabolic enzymes, enhancing bioavailability compared to the more polar ferulic acid.

  • Mechanism: The acrylic acid moiety mimics fatty acid substrates, while the substituted phenyl ring interacts with allosteric sites on AMPK, promoting lipid oxidation and reducing lipid accumulation in hepatocytes (e.g., HepG2 models).

Anti-inflammatory Pharmacophores

The 3-methoxy-4-alkoxycinnamic acid motif is a validated pharmacophore for inhibiting pro-inflammatory cytokines.

  • Structure-Activity Relationship (SAR): The trans (E) geometry of the double bond is critical for binding affinity. The 4-isopropoxy group prevents rapid glucuronidation (metabolic clearance) at the 4-position, extending the compound's half-life relative to ferulic acid.

Polymer & Material Science

In material science, this compound serves as a monomer for synthesizing biorenewable liquid crystal polymers . The rigid cinnamoyl core confers thermal stability, while the isopropyl tail disrupts crystallinity just enough to allow for processability.

Analytical Characterization Standards

To validate the identity of the synthesized material, the following spectral peaks must be observed.

Method Key Diagnostic Signals
¹H NMR (DMSO-d₆) δ 12.2 (s, 1H, -COOH)δ 7.55 (d, J=16.0 Hz, 1H, =CH-Ar, trans)δ 6.45 (d, J=16.0 Hz, 1H, =CH-COOH, trans)δ 4.60 (sept, 1H, -CH(CH₃)₂)δ 3.82 (s, 3H, -OCH₃)δ 1.28 (d, 6H, -CH(CH₃)₂)
¹³C NMR Carbonyl (168 ppm), Vinyl carbons (144, 116 ppm), Aromatic carbons (~150, 147, 127 ppm), Isopropyl methine (70 ppm), Methoxy (56 ppm).
Mass Spectrometry [M-H]⁻ = 235.2 (Negative Mode ESI)

Safety & Handling (SDS Summary)

While generally considered low-toxicity (similar to ferulic acid), standard laboratory safety protocols apply.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • Storage: Store in a cool, dry place. Light sensitive (cis/trans isomerization can occur upon prolonged UV exposure).

References

  • ChemicalBook. (2024). This compound Properties and CAS 32022-22-3.[1]

  • Arabian Journal of Chemistry. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation.

  • BLD Pharm. (2024). Product Analysis: (E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid.

  • PubChem. (2024). Compound Summary: Cinnamic acid derivatives and their biological activities.

Sources

Methodological & Application

Optimizing reaction conditions for the preparation of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimizing Reaction Conditions for the Preparation of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Abstract

This compound, a derivative of the naturally occurring ferulic acid, is a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its preparation is most effectively achieved via the Knoevenagel-Doebner condensation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of this synthesis. We will explore the underlying reaction mechanism, detail the synthesis of the key precursor 4-isopropoxy-3-methoxybenzaldehyde, and present a systematic approach to optimizing reaction parameters—including catalyst selection, solvent systems, and temperature control—to maximize yield and purity. This guide consolidates field-proven insights with established chemical principles to provide robust, reproducible protocols.

Introduction and Synthetic Strategy

The target molecule, this compound, shares a structural scaffold with ferulic acid, a compound known for its potent antioxidant and anti-inflammatory properties.[1] The introduction of an isopropoxy group in place of the hydroxyl group modifies the molecule's lipophilicity and metabolic stability, making it an attractive intermediate for drug discovery programs.

The most direct and widely adopted synthetic route is the Knoevenagel-Doebner condensation.[2][3] This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. The reaction is typically followed by a decarboxylation step to yield the desired α,β-unsaturated carboxylic acid.[2][4]

Our overall synthetic workflow is a two-stage process, beginning with the preparation of the aldehyde precursor followed by the core condensation reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Knoevenagel-Doebner Condensation Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Aldehyde 4-Isopropoxy-3-methoxybenzaldehyde Vanillin->Aldehyde Williamson Ether Synthesis IsopropylHalide 2-Iodopropane IsopropylHalide->Aldehyde Base1 K2CO3 Base1->Aldehyde Product This compound Aldehyde->Product Condensation & Decarboxylation MalonicAcid Malonic Acid MalonicAcid->Product Catalyst Piperidine / Pyridine Catalyst->Product

Figure 1: Two-stage synthetic workflow for the target molecule.

Mechanistic Insights: The Knoevenagel-Doebner Condensation

A thorough understanding of the reaction mechanism is paramount for effective optimization. The Knoevenagel-Doebner reaction proceeds through several key steps, catalyzed by a weak base system like piperidine and pyridine.[4][5]

  • Enolate Formation: The weak base (piperidine) deprotonates malonic acid to form a reactive enolate nucleophile.

  • Iminium Ion Formation (Alternative Pathway): Concurrently, piperidine can react with the aldehyde to form an iminium ion. This intermediate is significantly more electrophilic than the original aldehyde, accelerating the subsequent nucleophilic attack.[4]

  • C-C Bond Formation: The malonic acid enolate attacks the carbonyl carbon of the aldehyde (or the iminium ion), forming a new carbon-carbon bond and yielding an aldol-type addition product.

  • Dehydration: The intermediate alcohol is eliminated as a molecule of water to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Gentle heating in the presence of pyridine promotes the decarboxylation of the dicarboxylic acid intermediate, yielding the final product and carbon dioxide.[2][5]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Dehydration & Decarboxylation MA Malonic Acid Enolate Enolate (Nucleophile) MA->Enolate + Piperidine - H+ Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct Diacid Unstable Diacid Adduct->Diacid - H2O Product Final Product (α,β-unsaturated acid) Diacid->Product Heat (Pyridine) - CO2

Figure 2: Simplified mechanism of the Knoevenagel-Doebner reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor 4-Isopropoxy-3-methoxybenzaldehyde

This procedure utilizes a standard Williamson ether synthesis to convert commercially available vanillin into the required aldehyde precursor.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Iodopropane or 2-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI, catalytic amount if using 2-bromopropane)

  • 2-Butanone (MEK) or Acetone

  • Diethyl ether

  • Aqueous Sodium Hydroxide (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.05 eq).

  • Add 2-butanone as the solvent (approx. 15 mL per gram of vanillin).

  • Begin stirring and add 2-iodopropane (1.2 eq).

  • Heat the mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin spot has disappeared.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted vanillin), water, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by vacuum distillation to give 4-isopropoxy-3-methoxybenzaldehyde as an oil.[6]

Protocol 2: Optimized Synthesis of this compound

This protocol incorporates optimized conditions for the Knoevenagel-Doebner condensation to maximize yield and minimize side-product formation.

Materials:

  • 4-Isopropoxy-3-methoxybenzaldehyde (from Protocol 1)

  • Malonic Acid

  • Pyridine (solvent and co-catalyst)

  • Piperidine (catalyst)

  • Hydrochloric Acid (concentrated or 6M)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5-2.0 eq) in pyridine (3-4 mL per gram of aldehyde).

  • Add piperidine (0.1-0.2 eq) to the solution with stirring.[7]

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath to 80-90°C. Gentle heating increases the reaction rate without promoting significant side reactions.[8]

  • Maintain the temperature and stir for 3-5 hours. Monitor the reaction by TLC (a typical eluent is 30-50% ethyl acetate in hexanes with 1% acetic acid) until the aldehyde is consumed.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully acidify the mixture by adding concentrated HCl or 6M HCl with stirring until the pH is ~1-2. The product will precipitate as a solid.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove pyridine hydrochloride.

  • For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Dry the purified product under vacuum to yield this compound as a crystalline solid.

Guide to Reaction Optimization

Achieving high yield and purity requires careful control over several experimental variables. The following table summarizes key parameters and provides rationale-based recommendations.

ParameterRecommended ConditionRationale & Scientific Justification
Reactant Ratio 1.5 - 3.0 eq. of Malonic AcidUsing an excess of malonic acid can help drive the reaction equilibrium towards the product, ensuring complete consumption of the more valuable aldehyde precursor.[9]
Catalyst System Pyridine (Solvent) & Piperidine (0.1-0.2 eq. Catalyst)Pyridine serves as both a solvent and a base that promotes the final decarboxylation step.[2][5] Piperidine is a sufficiently weak base to catalyze the reaction without causing self-condensation of the aldehyde, a common side reaction with stronger bases.[2][8]
Temperature 80 - 90°CThis temperature range provides a balance between a practical reaction rate and minimizing side reactions. Temperatures above 120°C can lead to the unwanted decarboxylation of the final acrylic acid product into a vinyl-phenol derivative.[7]
Solvent Choice Pyridine (Traditional), Toluene/Triethylamine or Ethanol/L-Proline (Greener Alternatives)While effective, pyridine is toxic. For more sustainable processes, replacing pyridine with a less hazardous solvent like toluene in combination with a base like triethylamine is a viable option.[3] Alternatively, using a green solvent like ethanol with an organocatalyst such as L-proline has also proven effective.[9]
Reaction Time 3 - 6 hours (TLC Monitored)Reaction time should be determined by monitoring the consumption of the limiting reagent (aldehyde) via TLC. Over-extending the reaction time, especially at higher temperatures, can increase the formation of impurities.[8]
Water Removal Optional (Molecular Sieves or Dean-Stark)The condensation reaction produces water as a byproduct. Removing it via a Dean-Stark trap or molecular sieves can shift the equilibrium to favor product formation, potentially improving yields.[8]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (old piperidine).- Impure reagents (wet solvent or aldehyde).- Insufficient temperature.- Use freshly distilled piperidine.- Ensure all reagents and solvents are dry.- Verify the reaction temperature is within the optimal 80-90°C range.
Formation of Side Products - Temperature is too high.- Reaction time is too long.- Base is too strong or concentration is too high.- Lower the reaction temperature to < 90°C.[7]- Monitor the reaction by TLC and quench it as soon as the aldehyde is consumed.[8]- Reduce the amount of piperidine or ensure a weak base is used.
Product Fails to Precipitate - Insufficient acidification.- Product is too soluble in the acidic aqueous mixture.- Check the pH to ensure it is 1-2.- If precipitation is weak, extract the product with an organic solvent like ethyl acetate, then wash, dry, and evaporate to isolate.
Difficult Purification - Presence of starting aldehyde.- Presence of colored impurities from pyridine.- Ensure the reaction goes to completion.- During work-up, wash the crude product thoroughly with cold water to remove pyridine salts. Consider a charcoal treatment during recrystallization if necessary.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
  • Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation with ammonium malonate.
  • Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Rioux, V., et al. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC.
  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction.
  • ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile.
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (n.d.). Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M).
  • Knowde. (n.d.). Ferulic Acid synthetic.
  • ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • Delavault, A., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC - PubMed Central.
  • PrepChem.com. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde.
  • ResearchGate. (2025). Necessary reporting of reaction yield for method evaluation: Considering Knoevenagel synthesis of ferulic acid.
  • Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.

Sources

Application Note: Green Synthetic Pathways for Isopropoxy Ferulic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biocatalytic and Microwave-Assisted Protocols for High-Value Phenolic Derivatives

Executive Summary & Strategic Rationale

Ferulic acid (FA) derivatives are pivotal in drug development due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. However, native ferulic acid suffers from poor lipid solubility, limiting its cellular permeability and bioavailability. Introducing an isopropoxy moiety—either via esterification (Isopropyl Ferulate) or etherification (4-O-Isopropyl Ferulic Acid)—significantly enhances lipophilicity (LogP) and metabolic stability.

Traditional synthesis relies on acyl chlorides, toxic alkylating agents (isopropyl halides in DMF), and energy-intensive refluxes. This guide presents three validated green chemistry protocols that eliminate these liabilities, focusing on Biocatalysis and Microwave-Assisted Organic Synthesis (MAOS) .

Target Analogs
  • Isopropyl Ferulate (Ester): Enhanced skin permeability; used in dermo-cosmetics and UV protection.

  • 4-O-Isopropyl Ferulic Acid (Ether): Increased metabolic stability against glucuronidation; potential neuroprotective agent.

Protocol A: Biocatalytic Synthesis of Isopropyl Ferulate

Methodology: Lipase-Mediated Transesterification in Green Solvents.

Mechanistic Insight

This protocol utilizes Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435). Unlike chemical esterification, which requires strong acids that can degrade the phenolic moiety, CAL-B operates under mild conditions. The reaction follows a Ping-Pong Bi-Bi mechanism :

  • The serine residue in the catalytic triad attacks the acyl donor (Ferulic Acid or Ethyl Ferulate), forming an acyl-enzyme intermediate.

  • Isopropanol (nucleophile) attacks the intermediate, releasing the product and regenerating the enzyme.

Reagents & Equipment[1]
  • Substrate: Ferulic Acid (99% purity) or Ethyl Ferulate (as acyl donor).

  • Nucleophile: Isopropanol (anhydrous).

  • Catalyst: Immobilized CAL-B (Novozym 435 or equivalent).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – A bio-derived alternative to DCM/THF.

  • Drying Agent: Molecular Sieves (4Å) – Critical to shift equilibrium toward ester synthesis by scavenging water.

Step-by-Step Protocol
  • Preparation: In a 20 mL screw-cap vial, dissolve Ferulic Acid (10 mmol) in 2-MeTHF (10 mL).

  • Addition: Add Isopropanol (30 mmol, 3 eq) to drive equilibrium.

  • Water Control: Add activated 4Å Molecular Sieves (10% w/v) to the mixture.

  • Catalysis: Add immobilized CAL-B (10% w/w relative to substrate).

  • Incubation: Place in an orbital shaker at 55°C and 200 rpm for 24–48 hours.

    • Note: Do not exceed 60°C to prevent enzyme denaturation.

  • Workup: Filter the mixture to remove the enzyme and sieves. The enzyme can be washed with acetone and reused (up to 5 cycles).

  • Purification: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water (80:20).

Pathway Visualization

Biocatalysis Enzyme Free CAL-B (Ser-OH) Complex Acyl-Enzyme Intermediate Enzyme->Complex + Substrate Substrate Ferulic Acid (Acyl Donor) Substrate->Complex Complex->Enzyme Regeneration Product Isopropyl Ferulate Complex->Product + Alcohol Water H2O (Byproduct) Complex->Water Release Alcohol Isopropanol (Nucleophile) Alcohol->Product

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed esterification of ferulic acid.

Protocol B: Microwave-Assisted Solid Acid Catalysis

Methodology: Solvent-Free Esterification using Sulfated Zirconia.

Mechanistic Insight

Microwave irradiation provides rapid volumetric heating, overcoming the heat-transfer limitations of conventional reflux. Using a solid superacid catalyst (Sulfated Zirconia, SO4/ZrO2) replaces corrosive H2SO4. The catalyst creates surface protons that activate the carbonyl carbon of ferulic acid, facilitating nucleophilic attack by isopropanol.

Reagents & Equipment
  • Catalyst: Sulfated Zirconia (calcined at 600°C).

  • Reactor: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

  • Conditions: Solvent-free (Isopropanol acts as both reactant and solvent).

Step-by-Step Protocol
  • Activation: Activate the Sulfated Zirconia catalyst at 120°C for 1 hour prior to use.

  • Loading: In a 10 mL microwave pressure vial, mix Ferulic Acid (2 mmol) and Isopropanol (4 mL).

  • Catalyst Addition: Add Sulfated Zirconia (50 mg).

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 110°C

    • Power: Dynamic (max 150W)

    • Time: 15 minutes

    • Stirring: High

  • Workup: Centrifuge the reaction mixture to pellet the solid catalyst (recoverable).

  • Isolation: Pour supernatant into ice water. The hydrophobic ester will precipitate. Filter and dry.

Protocol C: De Novo Synthesis of 4-O-Isopropyl Ferulic Acid

Methodology: L-Proline Catalyzed Knoevenagel Condensation.

Context: Direct alkylation of the phenolic hydroxyl of ferulic acid is difficult due to competing esterification. A "greener" route is to build the molecule from the aldehyde precursor.

Mechanistic Insight

This protocol uses L-Proline as an organocatalyst. It forms an iminium ion intermediate with the aldehyde, lowering the LUMO energy and facilitating the attack by the enol of malonic acid. This is followed by decarboxylation to yield the


-unsaturated acid (Ferulic derivative).
Reagents
  • Precursor: 4-Isopropoxy-3-methoxybenzaldehyde (Synthesized via Williamson ether synthesis of Vanillin + 2-bromopropane + K2CO3 in Ethanol).

  • Reagent: Malonic Acid.[1][2]

  • Catalyst: L-Proline (10 mol%).

  • Solvent: Ethanol (Green solvent).

Step-by-Step Protocol
  • Reaction Mix: In a round-bottom flask, combine 4-Isopropoxy-3-methoxybenzaldehyde (5 mmol) and Malonic Acid (6 mmol).

  • Catalyst: Add L-Proline (0.5 mmol).

  • Solvent: Add Ethanol (5 mL). Note: Can also be performed solvent-free by grinding in a mortar.

  • Reflux/MW: Reflux at 78°C for 4 hours OR Microwave at 100°C for 10 minutes.

  • Decarboxylation: The reaction naturally decarboxylates under these conditions to form the cinnamic acid structure.

  • Workup: Cool to room temperature. Acidify slightly with 1M HCl to precipitate the product.

  • Purification: Recrystallize from aqueous ethanol.

Workflow Visualization

Knoevenagel Vanillin 4-Isopropoxy-Vanillin Intermediate Iminium Ion Intermediate Vanillin->Intermediate + Proline Malonic Malonic Acid Condensation Condensation & Decarboxylation Malonic->Condensation Proline L-Proline Catalyst Intermediate->Condensation Condensation->Proline Recycle Target 4-O-Isopropyl Ferulic Acid Condensation->Target - CO2, - H2O

Figure 2: Organocatalytic assembly of the ether derivative via Knoevenagel condensation.[3]

Comparative Performance Data

MetricProtocol A (Biocatalysis)Protocol B (MW-Solid Acid)Protocol C (Knoevenagel)
Target Product Isopropyl Ferulate (Ester)Isopropyl Ferulate (Ester)4-O-Isopropyl FA (Ether)
Yield 85 - 92%90 - 95%80 - 88%
Reaction Time 24 - 48 Hours15 Minutes10 Min (MW) / 4 Hr (Reflux)
Green Solvent 2-MeTHF / Solvent-FreeSolvent-FreeEthanol
Catalyst Reuse Yes (5-10 cycles)Yes (Calcination required)No (Biodegradable)
E-Factor Low (< 5)Very Low (< 2)Low (< 5)

References

  • Syntheses of Ferulic Acid Derivatives (General Green Methods)

    • Source: Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation.[1]

    • URL:[Link]

  • Biocatalytic Esterification

    • Source: Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium.
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Source: Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation.[4]

    • URL:[Link]

  • Green Knoevenagel Condensation

    • Source: Microwave-Assisted and Efficient Solvent-free Knoevenagel Condens
    • URL:[Link]

  • Pharmacology of Ferulic Acid Derivatives

    • Source: Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant Activities.[3][5][6]

    • URL:[Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Ferulic Acid Derivative

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid is a synthetic derivative of ferulic acid, a naturally occurring phenolic compound renowned for its potent antioxidant and anti-inflammatory properties.[1][2][3] The structural modification, specifically the isopropoxy group at the 4-position of the phenyl ring, presents an intriguing opportunity to explore novel or enhanced biological activities. This document provides a comprehensive suite of detailed in vitro assay protocols designed to elucidate the antioxidant, anti-inflammatory, and potential tissue-remodeling effects of this compound. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this compound and similar novel chemical entities. The methodologies outlined herein are robust, validated, and designed to provide a foundational understanding of the compound's mechanism of action at the cellular and molecular level.

Section 1: Assessment of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions.[4][5] Antioxidants mitigate this damage by scavenging free radicals.[4][5] The following protocols are designed to quantify the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • Prepare serial dilutions of the test compound in methanol to achieve final concentrations ranging from 1 µM to 1 mM.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.[4]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a positive control (Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound or control.

    • Incubate at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Assay Principle Wavelength Positive Control
DPPHRadical Scavenging517 nmAscorbic Acid/Trolox
ABTSRadical Scavenging734 nmTrolox

Section 2: Evaluation of Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases.[7] Key inflammatory pathways, such as the NF-κB signaling cascade, and the production of pro-inflammatory mediators are common targets for anti-inflammatory drug discovery.[8][9]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production can be quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[8]

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8] An unstimulated control group should also be included.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add 100 µL of the collected supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite (0-100 µM) should be prepared to determine the nitrite concentration in the samples.[8]

NF-κB (p65) Nuclear Translocation Assay

Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., with TNF-α or LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[10][11][12] This assay uses immunofluorescence microscopy to visualize and quantify the nuclear translocation of the p65 subunit of NF-κB.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 30 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% bovine serum albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in compound-treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.

MMP_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Add test compound and MMP enzyme to 96-well plate A->D B Prepare MMP enzyme solution B->D C Prepare fluorogenic MMP substrate F Add substrate to initiate reaction C->F E Pre-incubate at 37°C D->E E->F G Measure fluorescence kinetically F->G H Calculate reaction rates G->H I Determine % inhibition H->I J Calculate IC50 value I->J

Caption: Experimental workflow for the MMP inhibition assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and MMP inhibitory activities, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be crucial for guiding further preclinical development and establishing a comprehensive biological profile for this novel compound.

References

  • Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. (n.d.). Taylor & Francis. [Link]

  • Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. (n.d.). National Center for Biotechnology Information. [Link]

  • Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. (n.d.). Scribd. [Link]

  • Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. (n.d.). National Center for Biotechnology Information. [Link]

  • Kenny, O., Brunton, N. P., & Smyth, T. J. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. In Natural Products from Marine Algae (pp. 265-276). Humana Press. [Link]

  • Ácsová, A., Martiniaková, S., & Hojerová, J. (2019). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Acta Chimica Slovaca, 12(2), 200-211. [Link]

  • BMR MMP2/MMP9 Assay Kit. (n.d.). Biomedical Research Service. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). National Center for Biotechnology Information. [Link]

  • Methodology for In-Vitro Evaluation of Antioxidant Properties. (2022, April 10). International Journal of Pharmaceutical Research and Applications. [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT. (n.d.). Fivephoton Biochemicals. [Link]

  • Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (2023). ResearchGate. [Link]

  • Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. (n.d.). Springer. [Link]

  • NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). (n.d.). BPS Bioscience. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). MDPI. [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of New L-Ascorbic Ferulic Acid Hybrids. (n.d.). MDPI. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (n.d.). Arabian Journal of Chemistry. [Link]

  • Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. (2025, August 6). ResearchGate. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021, August 12). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. (n.d.). MDPI. [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). National Center for Biotechnology Information. [Link]

  • In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023, November 30). MDPI. [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024, January 30). BioResources. [Link]

  • (2E)-3-[4-({2-O-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranosyl}oxy)-3-methoxyphenyl]acrylic acid. (n.d.). PubChem. [Link]

  • Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. (2025, August 10). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. (n.d.). PubMed. [Link]

  • 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. (n.d.). PubChem. [Link]

  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. (n.d.). MDPI. [Link]

  • 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. (2024, March 28). ResearchGate. [Link]

Sources

Scale-up synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid for industrial application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Abstract

This application note provides a comprehensive, technically-grounded guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development. Moving from a laboratory-scale reaction to a robust industrial process presents significant challenges in heat transfer, mass transfer, impurity control, and safety.[1][2][3] This document outlines a validated two-step synthetic route, starting from the readily available raw material vanillin. We detail a pyridine-free Knoevenagel condensation protocol, addressing the practical and regulatory considerations essential for producing multi-kilogram batches. The protocols herein are designed to be self-validating, with an emphasis on identifying and controlling Critical Process Parameters (CPPs) to ensure batch-to-batch consistency, high yield, and purity.

Introduction and Strategic Rationale

This compound is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are pivotal structural motifs in a wide array of biologically active compounds and are used extensively as intermediates in the pharmaceutical, cosmetic, and flavor industries.[4][5] Specifically, this molecule is a derivative of ferulic acid, a compound known for its potent antioxidant and anti-inflammatory properties.[6][7] The isopropoxy group can enhance lipophilicity, potentially improving the pharmacokinetic profile of active pharmaceutical ingredients (APIs) derived from it.

The successful transition from bench-scale synthesis to commercial production is a critical, non-linear phase in drug development.[3][8] Laboratory methods, often optimized for convenience and speed, frequently fail when implemented in large-scale reactors due to fundamental changes in the physical environment.[9] Issues such as reduced surface-area-to-volume ratios impacting heat transfer, inefficient mixing leading to non-uniform reaction conditions, and the amplification of previously insignificant impurities can jeopardize the entire process.[1][9]

This guide addresses these challenges by presenting a scalable and robust synthetic strategy, focusing on process safety, economic viability, and regulatory compliance.

Recommended Synthetic Pathway

The selected two-step pathway is optimized for industrial application, utilizing cost-effective starting materials and avoiding hazardous reagents commonly used in lab-scale syntheses.

  • Step 1: Williamson Ether Synthesis. Production of the key aldehyde intermediate, 4-isopropoxy-3-methoxybenzaldehyde, via the etherification of vanillin with 2-bromopropane.

  • Step 2: Pyridine-Free Knoevenagel Condensation. Condensation of the synthesized aldehyde with malonic acid to yield the final product. This route is a modification of the classic Doebner reaction, replacing the carcinogenic solvent and base pyridine with a safer, more environmentally benign alternative.[4][10]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Knoevenagel Condensation Vanillin Vanillin Aldehyde 4-Isopropoxy-3- methoxybenzaldehyde Vanillin->Aldehyde Bromopropane 2-Bromopropane Bromopropane->Aldehyde Base1 Base (e.g., K2CO3) Solvent (e.g., DMF) Base1->Aldehyde FinalProduct_Crude Crude Product Aldehyde->FinalProduct_Crude MalonicAcid Malonic Acid MalonicAcid->FinalProduct_Crude Base2 Base/Catalyst (e.g., TEA/Piperidine) Solvent (e.g., Toluene) Base2->FinalProduct_Crude FinalProduct_Pure (2E)-3-(4-Isopropoxy-3- methoxyphenyl)acrylic acid FinalProduct_Crude->FinalProduct_Pure Recrystallization

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. This guide provides in-depth, field-proven insights structured in a practical question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: What is the primary synthetic route for this compound, and what is the core mechanism?

The most common and established method for synthesizing this compound is the Knoevenagel-Doebner condensation .[1][2] This reaction involves the condensation of an aldehyde (4-Isopropoxy-3-methoxybenzaldehyde) with a compound containing an active methylene group (malonic acid). The reaction is typically catalyzed by a weak amine base, such as piperidine, in a solvent like pyridine, which also acts as a co-catalyst.[1][3]

The mechanism proceeds in several stages:

  • Enolate Formation : The base deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.

  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of the aldehyde.

  • Dehydration : The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation : Under the reaction conditions (particularly with heat and pyridine), one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final acrylic acid product.[3][4]

Q2: My overall yield is consistently below 50%. What are the most likely causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Impure Starting Materials : The purity of the starting aldehyde, 4-Isopropoxy-3-methoxybenzaldehyde, is critical. Aldehydes are prone to oxidation to carboxylic acids over time.

  • Suboptimal Reaction Conditions : Incorrect temperature, reaction time, or an inappropriate ratio of reactants and catalyst can significantly impact the yield.

  • Formation of Side Products : The most common side reaction is the premature decarboxylation of the product into an unwanted styrene derivative.[5]

  • Inefficient Work-up and Purification : Product loss during extraction, precipitation, or recrystallization is a frequent issue.

Q3: How can I quickly assess the progress and purity of my reaction?

Thin-Layer Chromatography (TLC) is an indispensable tool. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate, with a small amount of acetic or formic acid to ensure the carboxylic acid product remains protonated and spots cleanly. By spotting the starting aldehyde, malonic acid, and the reaction mixture on the same plate, you can monitor the consumption of the aldehyde and the formation of the product. The product, being more polar than the aldehyde but less polar than malonic acid, should have a distinct Rf value.

Section 2: Troubleshooting Guide - A Deeper Dive

This section provides detailed solutions to specific problems you may encounter.

Problem Area 1: Starting Material Integrity

Q: My 4-Isopropoxy-3-methoxybenzaldehyde starting material is old or appears discolored. Could this be the problem?

A: Absolutely. Aldehydes, especially aromatic ones with electron-donating groups, are susceptible to air oxidation, converting them into the corresponding benzoic acid. This impurity will not participate in the Knoevenagel condensation and will complicate purification.

Solution: Purity Verification and Purification

  • Verify Purity : Check the purity of your aldehyde via ¹H NMR. The aldehyde proton should appear as a sharp singlet around 9.8 ppm. The presence of a broad singlet around 12-13 ppm could indicate carboxylic acid contamination.

  • Purification Protocol : If impure, purify the aldehyde by recrystallization from a suitable solvent system like isopropanol/water or by column chromatography on silica gel.

Problem Area 2: Reaction Conditions and Side Products

Q: I notice a significant amount of a non-polar byproduct in my crude NMR. What could it be?

A: This is likely 2-isopropoxy-1-methoxy-4-vinylbenzene, the result of a second decarboxylation event where the acrylic acid product loses CO₂. This side reaction is particularly favored by excessive heat or prolonged reaction times.[5]

Troubleshooting Workflow for Side Product Formation

Caption: Troubleshooting logic for minimizing side product formation.

Q: My reaction seems to stall and never reaches completion. What adjustments should I make?

A: Stalled reactions often point to issues with the catalyst system or insufficient thermal energy.

Solutions to Drive the Reaction to Completion:

  • Catalyst Choice : While piperidine is common, its effectiveness can vary. Consider using a combination of piperidine (0.25 eq) and pyridine as the solvent.[5] Alternatively, L-proline (0.1 eq) in ethanol has been shown to be a highly effective and greener catalyst system.[6]

  • Temperature Control : While excessive heat is detrimental, the reaction does require sufficient temperature for the final decarboxylation step. A temperature range of 60-90°C is generally optimal.[5][6]

  • Water Removal : The condensation step produces water, which can be inhibitory. If running in a solvent like toluene, using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

Comparative Table of Reaction Conditions

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
Piperidine (0.25 eq)Toluene120 (Microwave)67[5]
Piperidine (0.5 eq)DMF90 (Microwave)~60[5]
Proline (0.1 eq)Ethanol6080[6]
Pyridine/PiperidinePyridineRefluxVariable[1][2]
Problem Area 3: Work-up and Purification

Q: I lose most of my product during the aqueous work-up. How can I improve the extraction?

A: The product is a carboxylic acid, so its solubility is highly dependent on pH.

Optimized Extraction Protocol:

  • Acidification is Key : After the reaction is complete and the solvent has been removed, the residue must be dissolved/suspended in water and acidified to a pH of ~2 using 2N or 3N HCl.[7] At this pH, the carboxylic acid is fully protonated and will precipitate out of the aqueous solution or become significantly less water-soluble.

  • Choose the Right Extraction Solvent : Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.

  • Brine Wash : Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water and water-soluble impurities before drying over an anhydrous salt like MgSO₄ or Na₂SO₄.

Q: My final product is an off-white or yellow powder that is difficult to purify by recrystallization. What is a good procedure?

A: The color is likely due to residual catalyst or minor impurities. A well-chosen recrystallization is crucial.

Recrystallization Protocol:

  • Solvent Screening : An ideal solvent system will dissolve the crude product when hot but result in poor solubility when cold. Ethanol/water or isopropanol/water mixtures are excellent starting points.

  • Procedure : Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. While hot, slowly add water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the alcohol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Decolorization : If the color persists, you can add a small amount of activated carbon to the hot solution before filtering it through a pad of Celite. Caution : Do not add activated carbon to a boiling solution due to the risk of bumping.

Section 3: Optimized Synthesis Protocol

This protocol incorporates best practices to maximize yield and purity.

Reaction Scheme

Caption: Proline-catalyzed Knoevenagel-Doebner condensation.

Step-by-Step Methodology (Proline/Ethanol Method)[6]

  • Reactant Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Isopropoxy-3-methoxybenzaldehyde (1.0 eq), malonic acid (1.0 eq), and L-proline (0.1 eq).

  • Solvent Addition : Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

  • Reaction : Heat the mixture to 60°C and stir for 4-6 hours. Monitor the consumption of the aldehyde by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid).

  • Solvent Removal : Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation : To the resulting residue, add deionized water and stir to form a slurry. Slowly add 2N HCl dropwise while stirring until the pH of the mixture is ~2. A solid precipitate should form.

  • Isolation : Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing : Wash the filter cake with cold deionized water to remove any remaining salts or malonic acid.

  • Drying : Dry the product under vacuum to a constant weight. A yield of ~80% can be expected.

  • Recrystallization (if necessary) : Recrystallize the solid from an ethanol/water mixture as described in the troubleshooting section to obtain a pure, crystalline product.

References

  • Ferulic Acid synthetic. Knowde. [Link]

  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(23), 5749. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Luo, J., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 423. [Link]

  • Hudson, E. A., et al. (2021). Necessary reporting of reaction yield for method evaluation: Considering Knoevenagel synthesis of ferulic acid. Journal of Industrial and Engineering Chemistry, 97, 439-446. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate. [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • acrylic acid. Organic Syntheses Procedure. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives... Arabian Journal of Chemistry. [Link]

  • 4-Isopropoxy-3-methoxybenzaldehyde. PubChem. [Link]

  • Juni, R. R., et al. (2016). Synthesis of Ferulic Acid and Its Non Covalent Inclusion with Hydroxypropyl-β-Cyclodextrin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 1645. [Link]

  • 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3). PubChemLite. [Link]

Sources

Identifying common impurities in (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Impurity Profiling & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis and purification of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid (often referred to as O-isopropylferulic acid). This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors and anti-inflammatory agents.

The standard industrial route involves a Knoevenagel condensation between 4-isopropoxy-3-methoxybenzaldehyde and malonic acid. While robust, this pathway is susceptible to four specific impurity classes: geometric isomers (Z-form) , decarboxylation byproducts (styrenes) , unreacted aldehydes , and de-alkylated phenols .

Part 1: Impurity Profile & Origins

The following table summarizes the critical impurities you are likely observing by HPLC/UPLC.

Impurity IDCommon NameChemical Structure DescriptionOrigin/MechanismRetention Time (Relative)
IMP-A Starting Aldehyde 4-Isopropoxy-3-methoxybenzaldehydeIncomplete reaction; wet solvent (equilibrium limitation).~1.2 - 1.3
IMP-B Z-Isomer (2Z)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acidKinetic product formation; Photo-isomerization of the E-isomer.~0.85 - 0.95
IMP-C Styrene Derivative 4-Isopropoxy-3-methoxyvinylbenzeneThermal decarboxylation of the product (overheating).~1.5 (Non-polar)
IMP-D Ferulic Acid 3-(4-Hydroxy-3-methoxyphenyl)acrylic acidAcid-catalyzed cleavage of the isopropyl ether (dealkylation).~0.5 - 0.6

Part 2: Reaction Pathway Visualization

The following diagram illustrates the Knoevenagel pathway and the specific branching points where these impurities are generated.

ReactionPathway SM Starting Material (Aldehyde) Inter Tetrahedral Intermediate SM->Inter + Malonic Acid Pyridine/Piperidine Target TARGET PRODUCT (E-Isomer) SM->Target Incomplete Conversion Malonic Malonic Acid Malonic->Inter Inter->Target - H2O - CO2 (Controlled) ImpZ Impurity B (Z-Isomer) Target->ImpZ hν (Light) Isomerization ImpStyrene Impurity C (Decarboxylated Styrene) Target->ImpStyrene Heat (>100°C) Excessive Decarboxylation ImpPhenol Impurity D (De-alkylated Phenol) Target->ImpPhenol Strong Acid Hydrolysis

Figure 1: Mechanistic pathway showing the origin of geometric isomers, decarboxylation products, and de-alkylation artifacts.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I have a persistent peak at RRT 0.9 that won't wash away."

Diagnosis: This is likely the (Z)-isomer (Impurity B) . The Science: The Knoevenagel condensation is stereoselective for the E-isomer (trans) due to steric hindrance in the transition state. However, the Z-isomer can form kinetically or, more commonly, via photo-isomerization . Cinnamic acid derivatives are highly sensitive to UV light in solution. Corrective Action:

  • Protect from Light: Wrap all reaction flasks and columns in aluminum foil.

  • Isomerization: If the Z-content is high (>5%), reflux the crude solid in acidic ethanol (cat. HCl) for 1 hour. This thermodynamically drives the mixture back to the more stable E-form.

  • Recrystallization: The E-isomer is typically less soluble. Recrystallize from Ethanol/Water (70:30) . Slow cooling is essential to prevent trapping the Z-isomer in the lattice.

Issue 2: "My product yield is low, and I see a non-polar impurity."

Diagnosis: You are generating the Styrene Derivative (Impurity C) via thermal decarboxylation. The Science: Cinnamic acids are vinylogs of carboxylic acids. At high temperatures (especially >120°C in the presence of base), the molecule loses CO₂ to form 4-isopropoxy-3-methoxystyrene. Corrective Action:

  • Temperature Control: Do not exceed 80-90°C during the condensation.

  • Base Selection: If using pyridine/piperidine, ensure the reaction is not running "dry."

  • Workup: Avoid high-vacuum distillation of the crude acid; the heat required will degrade it. Use extractive workups (Acid/Base extraction).

Issue 3: "The reaction stalls with 10% aldehyde remaining."

Diagnosis: Equilibrium limitation due to water accumulation (Impurity A ). The Science: The dehydration step produces water. If water accumulates in the pyridine, the reaction equilibrium shifts backward. Corrective Action:

  • Excess Reagent: Increase Malonic Acid equivalents to 1.5 - 2.0 eq.

  • Scavenging: Add molecular sieves (4Å) to the reaction mixture or use a Dean-Stark trap if using a co-solvent like Toluene/Pyridine.

Part 4: Validated Analytical Protocol

To reliably separate the E and Z isomers and the aldehyde, use the following HPLC method.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% -> 80% B (Linear Gradient)

    • 20-25 min: 80% B

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 325 nm (Specific to the ferulic core; minimizes solvent noise).

System Suitability Criteria
  • Resolution (Rs): > 1.5 between the Z-isomer (Impurity B) and E-isomer (Target).

  • Tailing Factor: < 1.5 for the main peak (if higher, increase acid concentration in Mobile Phase A).

Part 5: Purification Decision Tree

Use this logic flow to determine the best purification strategy based on your crude analysis.

DecisionTree Start Crude Product Analysis (HPLC) CheckZ Is Z-Isomer > 5%? Start->CheckZ CheckAld Is Aldehyde > 2%? CheckZ->CheckAld No ActionIsom Acid Catalyzed Isomerization CheckZ->ActionIsom Yes CheckStyrene Is Styrene Present? CheckAld->CheckStyrene No ActionAcid Acid/Base Extraction (NaHCO3 Wash) CheckAld->ActionAcid Yes (Aldehyde is neutral, Acid is soluble in Base) ActionRecrys Recrystallize (EtOH/H2O) CheckStyrene->ActionRecrys Yes (Styrene stays in mother liquor) CheckStyrene->ActionRecrys No (Final Polish) ActionAcid->ActionRecrys Precipitate & Dry ActionIsom->ActionRecrys After Reflux ActionColumn Flash Chromatography (Difficult Separation)

Figure 2: Purification logic flow. Note that Acid/Base extraction is highly effective for removing neutral impurities like the Aldehyde and Styrene.

References

  • Sinha, A. K., et al. (2007). "Knoevenagel condensation of aliphatic and aromatic carbonyl compounds using a task-specific basic ionic liquid." European Journal of Organic Chemistry. Link (Demonstrates the base-catalyzed mechanism and water sensitivity).

  • Mase, N., & Horibe, T. (2013).[5] "Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts." Organic Letters, 15(8), 1854–1857. Link (Discusses decarboxylation risks).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." Link (Detailed mechanism on the decarboxylation step).

  • PubChem. "(E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid Compound Summary." Link (Chemical properties and identifiers).

Sources

Optimizing catalyst selection for Knoevenagel condensation of isopropoxy benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection for Isopropoxy Benzaldehydes

Mission Statement: This guide addresses the specific kinetic and steric challenges posed by isopropoxy-substituted benzaldehydes in Knoevenagel condensations. Unlike simple benzaldehydes, the isopropoxy group introduces significant electron-donating effects (deactivating the carbonyl) and steric bulk, often leading to stalled reactions or difficult purifications.

Module 1: Critical Analysis & Catalyst Selection
Q1: Why is my reaction with 4-isopropoxybenzaldehyde significantly slower than with 4-nitrobenzaldehyde?

A: This is a classic electronic deactivation issue. The isopropoxy group (


) is a strong Electron Donating Group (EDG) via resonance. This increases the electron density at the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by the enolate.
  • The Fix: You need a catalyst system that provides dual activation . Standard bases (like piperidine alone) activate the nucleophile (methylene compound) but do little to activate the electrophile (aldehyde).

  • Recommendation: Switch to a system that activates the carbonyl oxygen.

    • Option A (Standard): Piperidine + Acetic Acid (1:1 ratio). The acid protonates/activates the carbonyl oxygen.

    • Option B (High Performance): Ionic Liquids (e.g., [Bmim]OH or [Bmim]OAc). The imidazolium cation forms hydrogen bonds with the carbonyl oxygen (activating it), while the anion acts as the base.

Q2: I need a "Green Chemistry" compliant protocol. What is the best alternative to Piperidine/Toluene?

A: Ionic Liquids (ILs) or Heterogeneous Solid Bases are the gold standards here.

  • Ionic Liquids: 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) is highly effective for deactivated aldehydes. It acts as both solvent and catalyst, and the reaction can often be performed solvent-free or in water.

  • Solid Bases: Mg-Al Hydrotalcites or amine-functionalized mesoporous silica (e.g., SBA-15-NH2). These allow for filtration and reuse of the catalyst, which is critical for scale-up.

Q3: My product is "oiling out" instead of precipitating. How do I fix this?

A: Isopropoxy derivatives are significantly more lipophilic than their methoxy or hydroxy counterparts.

  • Cause: The product is too soluble in the organic co-solvent (like Ethanol) but insoluble in water, leading to an emulsion or oil upon cooling.

  • The Fix:

    • Seed Crystals: Induce nucleation by scratching the glass or adding a seed crystal.

    • Solvent Modification: Use a Methanol/Water system instead of Ethanol/Water. Methanol is slightly more polar, forcing the lipophilic isopropoxy product out of solution more efficiently upon cooling.

Module 2: Visualizing the Optimization Logic
Figure 1: Catalyst Selection Decision Matrix

Caption: Logical workflow for selecting the optimal catalyst based on reaction constraints and substrate deactivation levels.

CatalystSelection Start Start: Isopropoxy Benzaldehyde Substrate Constraint Primary Constraint? Start->Constraint Speed Maximize Speed/Yield Constraint->Speed Kinetic Stall Green Green/Sustainable Constraint->Green Env. Regs Scale Large Scale (>100g) Constraint->Scale Cost/Waste Microwave Microwave Irradiation + Piperidine/AcOH Speed->Microwave Overcome Activation Energy IonicLiquid Ionic Liquid ([Bmim]OH or [Bmim]OAc) Green->IonicLiquid Recyclable Solvent/Cat SolidBase Heterogeneous Catalyst (Hydrotalcite/MgO) Scale->SolidBase Filtration Recovery

Figure 2: Mechanistic Bottleneck & Dual Activation

Caption: Comparison of standard base activation vs. dual activation required to overcome the EDG deactivation of the isopropoxy group.

Mechanism Substrate 4-Isopropoxybenzaldehyde (Deactivated Carbonyl) Standard Standard Base (Piperidine) Activates Nucleophile ONLY Substrate->Standard High Barrier Dual Dual Activation (ILs / Acid-Base) Activates Nucleophile + Electrophile Substrate->Dual Low Barrier Slow Slow Reaction Equilibrium Reversion Standard->Slow Fast Rapid C-C Bond Formation High Yield Dual->Fast

Module 3: Validated Experimental Protocols
Protocol A: The "Green High-Yield" Method (Ionic Liquid)

Recommended for: High value intermediates, difficult substrates.

ParameterSpecification
Catalyst/Solvent [Bmim]OH (1-Butyl-3-methylimidazolium hydroxide)
Stoichiometry 1.0 eq Aldehyde : 1.1 eq Active Methylene : 2 mL IL per mmol
Temperature 80°C (Oil bath)
Time 15 - 30 mins (Monitor via TLC)
Workup Add water (5mL). Filter precipitate. Dry.
Recycling Evaporate water from filtrate. Reuse IL up to 5 times.
Protocol B: The "Standard Optimized" Method (Doebner Modification)

Recommended for: General synthesis, readily available reagents.

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Solvent: Ethanol (Absolute). Avoid water in the initial mix.

  • Reagents: Dissolve 4-isopropoxybenzaldehyde (1.0 eq) and Malononitrile/Active Methylene (1.1 eq) in Ethanol (5 mL/mmol).

  • Catalyst: Add Piperidine (5 mol%) AND Glacial Acetic Acid (5 mol%) .

    • Note: The addition of acid is crucial to activate the carbonyl oxygen of the alkoxy-aldehyde.

  • Reaction: Reflux for 2-4 hours.

  • Crystallization: Cool to room temperature. If oiling occurs, add water dropwise with vigorous stirring until turbidity persists, then chill on ice.

Module 4: Comparative Data Analysis

Table 1: Catalyst Efficiency for 4-Isopropoxybenzaldehyde Condensation (Data synthesized from comparative literature on electron-rich aldehydes)

Catalyst SystemReaction TimeYield (%)ReusabilityNotes
Piperidine (Ethanol) 4 - 6 h75 - 82%NoStandard method. Slower due to EDG effect.
Piperidine/AcOH (Ethanol) 2 - 3 h88 - 92%NoAcid co-catalyst activates carbonyl.
[Bmim]OH (Ionic Liquid) 15 - 30 min 94 - 98% Yes (5x) Best for yield & speed. Green.
MgO (Solid Base) 3 - 5 h85 - 89%YesGood for scale-up; requires filtration.
Uncatalyzed (Water) > 24 h< 20%N/AFails due to insolubility & deactivation.
References
  • Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Source: The Journal of Physical Chemistry B, 2017.[1] Context: Provides kinetic data supporting the need for dual activation (acid/base or H-bonding) when dealing with deactivated electrophiles. URL:[Link]

  • Green Procedures for Knoevenagel Condensation Source: ResearchGate / Green Chemistry Letters. Context: Reviews solvent-free and aqueous protocols, highlighting the limitations of water for lipophilic substrates like isopropoxy benzaldehydes without surfactants or ILs. URL:[Link]

Sources

Technical Support Center: HPLC Optimization for (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-ISO-ACR-001 Status: Open Subject: Resolution of Peak Tailing for Hydrophobic Cinnamic Acid Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am observing significant peak tailing (


) during the analysis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid. How do I resolve this?"

Molecule Analysis:

  • Structure: A cinnamic acid backbone with a methoxy group at position 3 and a bulky isopropoxy group at position 4.

  • Chemical Nature: Weak acid (Carboxylic acid).

  • Estimated pKa: ~4.4 – 4.6 (Based on ferulic/isoferulic acid analogs).

  • Hydrophobicity: Moderate to High (LogP > 2.5 due to the isopropoxy chain).

Root Cause Hypothesis: Tailing in this specific molecule is likely driven by one of three factors:

  • Ionization Equilibrium: Operating the mobile phase pH near the pKa (pH 3.5–5.0).

  • Solvent Mismatch: Injecting a hydrophobic sample dissolved in strong solvent (100% MeOH/ACN) into a weaker mobile phase.

  • Secondary Interactions: Metal chelation of the carboxylic acid with older stainless steel frits or active silanols (less likely for acids, but possible).

Diagnostic Framework

Before altering chemistry, use this logic flow to isolate the variable causing the tailing.

TroubleshootingFlow Start START: Peak Tailing Detected CheckAll Do ALL peaks tail? Start->CheckAll Physical PHYSICAL ISSUE (Void, Tubing, Detector) CheckAll->Physical Yes Chemical CHEMICAL ISSUE (Interaction, pH, Solvent) CheckAll->Chemical No (Only Target) DiluentCheck Check Injection Solvent Is it stronger than Mobile Phase? Chemical->DiluentCheck DiluentFix SOLVENT SHOCK Match Diluent to Mobile Phase DiluentCheck->DiluentFix Yes pHCheck Check Mobile Phase pH Is pH between 3.5 and 5.5? DiluentCheck->pHCheck No pHFix IONIZATION ISSUE Lower pH to < 2.5 pHCheck->pHFix Yes ColumnCheck Check Column Type Is it High Purity / End-capped? pHCheck->ColumnCheck No ChelationFix SECONDARY INTERACTION Use Type B Silica or Add EDTA ColumnCheck->ChelationFix No

Caption: Diagnostic logic tree distinguishing between system-wide physical failures and analyte-specific chemical interactions.

Module A: Chemical Tailing (The pH Factor)

The Science

The carboxylic acid group on your molecule exists in equilibrium between its neutral form (


) and ionized form (

).
  • At pH ≈ pKa (4.5): 50% of the molecules are neutral, 50% are ionized. The neutral form interacts strongly with the C18 chain; the ionized form interacts weakly. As they interconvert during the run, the peak smears (tails).

  • At pH < 2.5: 99%+ are neutral. Retention is stable and hydrophobic.

FAQ: Why can't I run at neutral pH?

You can, but silica stability becomes a risk above pH 7.5 unless using hybrid columns. Furthermore, the ionized form is very polar and may elute near the void volume (


), causing poor resolution from matrix interferences.
Protocol: Low pH Suppression

Objective: Suppress ionization to ensure the molecule behaves as a single, neutral species.

  • Buffer Selection: Use 0.1% Phosphoric Acid (UV transparent) or 0.1% Formic Acid (LC-MS compatible).

  • Target pH: 2.0 – 2.3.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1%

      
      .[1][2]
      
    • Solvent B: Acetonitrile (preferred over MeOH for sharper peaks with aromatic acids).

  • Self-Validation: If tailing improves significantly upon lowering pH from 4.0 to 2.0, the root cause was ionization equilibrium.

Module B: Hydrophobic Tailing (The Diluent Effect)

The Science

Your molecule contains an Isopropoxy group and a Methoxy group, making it significantly hydrophobic. If you dissolve the sample in 100% Acetonitrile and inject it into a mobile phase that is 90% Water (typical starting condition), the analyte precipitates microscopically at the head of the column before redissolving. This "micro-precipitation" causes severe peak distortion and tailing.

FAQ: How do I know if this is my problem?

Perform the "Volume Check" : Inject 1 µL. If the peak is sharp, but becomes tailing/broad at 10 µL or 20 µL, you have a solvent mismatch.

Protocol: Diluent Matching

Objective: Ensure the sample solvent is weaker than or equal to the initial mobile phase strength.

ParameterRecommendation
Standard Diluent 50:50 Water:Acetonitrile (or match initial gradient conditions).
For Low Solubility If 100% organic is required for solubility, reduce injection volume to < 5 µL.
Advanced Fix "Sandwich Injection" (Air gaps or weak solvent plugs) – consult instrument manual.

Module C: Secondary Interactions (Silanols & Metals)

The Science

While silanols (


) primarily affect basic compounds (amines), acidic compounds can suffer from Metal Chelation . Carboxylic acids can chelate trace iron or aluminum in older silica or stainless steel frits, leading to a "shark fin" tail.
FAQ: Is my column the problem?

If the peak tails even at pH 2.0 and with proper diluent, your column may have high metal content or active sites.

Protocol: Column & System Passivation
  • Column Choice: Switch to a "Type B" High-Purity Silica or a "Base-Deactivated" column (e.g., Agilent Zorbax SB, Waters XBridge, Phenomenex Luna Omega).

  • Sacrificial Additive: Add 5–10 mM EDTA to the aqueous mobile phase (only if using UV; do NOT use with LC-MS). This sequesters metal ions.

Summary of Troubleshooting Steps

SymptomProbable CauseCorrective Action
All peaks tail Physical void / Dead volumeCheck tubing connections; Reverse flush column (if permitted); Replace inlet frit.
Only Target tails (pH 4-5) Ionization EquilibriumLower pH to 2.0–2.5 using 0.1% Phosphoric or Formic acid.
Tailing worsens with Inj. Vol. Solvent MismatchDissolve sample in mobile phase or reduce injection volume.[3]
Shark-fin tail (Acidic pH) Metal ChelationUse high-purity silica column; Add EDTA (if UV detection).

Visualizing the Ionization Logic

IonizationLogic cluster_0 pH < pKa (Acidic) cluster_1 pH ≈ pKa (Transition) cluster_2 pH > pKa (Basic) Neutral Neutral Species (R-COOH) Retention High Retention Hydrophobic Interaction Neutral->Retention Shape Sharp Peak (Single State) Retention->Shape Mixed Mixed Species (R-COOH ⇌ R-COO-) Exchange Dynamic Exchange During Run Mixed->Exchange Tail Peak Tailing (Kinetic Lag) Exchange->Tail Ionized Ionized Species (R-COO-) Repulsion Low Retention Polar/Repulsion Ionized->Repulsion Front Early Elution (Potential Fronting) Repulsion->Front

Caption: Impact of mobile phase pH relative to analyte pKa on peak shape and retention mechanism.

References

  • Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Springer. (Foundational text on physical vs. chemical tailing).

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Agilent Technologies. (2013). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • McCalley, D. V. (2023). Understanding the Silanol Effect and Peak Tailing. Chemical Communications, 59, 7887–7899. (Cited for silanol/ionization mechanisms).[4][5][6][7]

  • BenchChem. (2025).[3][4] Stability testing of cinnamic acid under different pH. Retrieved from

Sources

Validation & Comparative

Validating Purity of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "99.9% Pure" Trap

In pharmaceutical intermediate characterization, a common pitfall occurs when a compound shows >99% purity by HPLC (High-Performance Liquid Chromatography) but fails in downstream stoichiometry. This discrepancy often arises because HPLC detects only chromophoric species (UV-active), effectively "ignoring" inorganic salts, trapped solvents, and moisture.

This guide focuses on (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid , a specific ferulic acid derivative used as a scaffold in anti-inflammatory and cardiovascular drug synthesis. We validate why Elemental Analysis (CHN) is not merely a confirmatory step but the absolute standard for bulk purity, contrasting it with relative methods like HPLC and NMR.

The Molecule: Chemical Profile & Theoretical Baseline

Before initiating combustion analysis, the theoretical mass fractions must be established with high precision.

  • IUPAC Name: (2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.26 g/mol [1][2]

  • Physical State: White to off-white crystalline powder

Theoretical Elemental Composition

To validate purity, experimental values must align with these calculated percentages within a tolerance of


 (standard acceptance criteria).
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1312.011156.14366.09%
Hydrogen (H) 161.00816.1286.83%
Oxygen (O) 415.99963.99627.08%

Comparative Analysis: CHN vs. HPLC vs. qNMR

Why choose Elemental Analysis when HPLC is ubiquitous? The following comparison highlights the "Blind Spots" of each technique.

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Detection Bulk mass composition (C, H, N)Chromophores (UV absorption)Protons (

) in soluble environment
Blind Spots Does not identify specific impuritiesInorganic salts, Water, Solvents Paramagnetic impurities, insoluble aggregates
Sample Requirement 1–3 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Purity Type Absolute (Weight %) Relative (Area %)Absolute (Weight %) if internal standard used
Best For Validating salt formation, hydrates, and total bulk purity.Detecting organic by-products and isomers.Structural confirmation.
Decision Logic: The Purity Workflow

The following diagram illustrates where CHN fits into a robust validation workflow, specifically for preventing "wet" or "salted" batches from moving to production.

PurityWorkflow Synthesis Crude Synthesis Workup Workup & Crystallization Synthesis->Workup Dry Vacuum Drying (Critical Step) Workup->Dry HPLC HPLC Analysis Dry->HPLC Decision1 >98% Area? HPLC->Decision1 CHN CHN Combustion Decision1->CHN Yes (Checks Organics) Reprocess Recrystallize/Dry Decision1->Reprocess No Decision2 Within ±0.4%? CHN->Decision2 Release Batch Release Decision2->Release Yes (Checks Salts/Water) Decision2->Reprocess No

Figure 1: Integrated Analytical Workflow. Note that HPLC is a pre-screen; CHN is the final gatekeeper for bulk purity.

Experimental Protocol: High-Precision Combustion

This protocol utilizes a dynamic flash combustion method (modified Dumas method).

Equipment & Reagents[3][4][5][6][7][8][9]
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.995% purity).

  • Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide.

  • Vessels: Tin capsules (pressed).

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • The acrylic acid derivative is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours prior to weighing.

    • Why: Surface moisture will artificially inflate Hydrogen % and lower Carbon %.

  • Weighing:

    • Using a microbalance (

      
       mg), weigh 1.500 mg to 2.500 mg  of the sample into a tin capsule.
      
    • Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion:

    • Reactor Temp: 950°C (Dynamic Flash).

    • Reduction Oven: 650°C (Copper wires to remove excess

      
       and convert 
      
      
      
      to
      
      
      ).
  • Detection:

    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).[3][4][5]
      

Data Interpretation: Diagnosing Impurities[4][5][6][12]

The power of CHN lies in diagnosing what the impurity is based on how the data deviates. Below are three scenarios commonly seen with this compound.

Table 2: Experimental Scenarios
Scenario% Carbon (Calc: 66.09)% Hydrogen (Calc: 6.83)DiagnosisAction
Lot A (Ideal) 66.05% (

)
6.85% (

)
High Purity Release Batch
Lot B (Wet) 63.50% (

)
7.10% (

)
Solvent/Water Trap Low C, High H indicates trapped water or isopropanol.Dry at higher temp/vacuum. Run TGA.
Lot C (Salted) 59.80% (

)
6.15% (

)
Inorganic Contamination Both C and H are low. Likely Sodium (Na) or Silica salts.Perform Ash test or ICP-MS.[6] Recrystallize.
Mechanistic Insight

In Lot B , the presence of water (


) adds mass without adding Carbon, diluting the Carbon percentage.
In Lot C , inorganic salts (e.g., NaCl from a brine wash) are non-combustible. They act as "dead weight," lowering the percentage of all organic elements proportionally.

Troubleshooting & Optimization

Issue: Inconsistent Nitrogen Values

  • Observation: Nitrogen appears (0.2 - 0.5%) in a nitrogen-free molecule.

  • Cause: Incomplete purging of the autosampler or leak in the tin capsule fold.

  • Fix: Increase Helium purge time; ensure "blank" runs (empty tin capsules) read 0% N.

Issue: Low Carbon Recovery

  • Observation: Consistently 1-2% lower than theoretical.

  • Cause: Incomplete combustion of the aromatic ring.

  • Fix: Add a small amount (5-10 mg) of Vanadium Pentoxide (

    
    ) to the tin capsule. This acts as an oxygen donor and flux, ensuring complete oxidation of the acrylic backbone [1].
    

References

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[7] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12840862, 3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid. Retrieved from [Link]

  • Intertek. (2023). Pharmaceutical Elemental Analysis & Trace Metals. Retrieved from [Link]

Sources

Navigating the Absorptive Landscape: A Comparative Guide to the Bioavailability of Isopropoxy versus Methoxy Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of oral bioavailability is paramount to translating a promising compound into a viable therapeutic. Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, their journey from oral ingestion to systemic circulation is often hampered by low bioavailability.[3] This guide provides an in-depth, objective comparison of the bioavailability of two key subclasses: isopropoxy and methoxy cinnamic acid derivatives, offering experimental insights and strategic considerations for drug design and development.

The Physicochemical Gauntlet: Why Bioavailability Matters

Oral bioavailability, the fraction of an administered drug that reaches the systemic circulation unchanged, is a critical determinant of a drug's efficacy and therapeutic window.[4] For phenolic compounds like cinnamic acid derivatives, this journey is fraught with challenges, including poor solubility, extensive first-pass metabolism in the gut and liver, and rapid elimination.[3][5][6] The chemical structure of a compound profoundly influences its ability to navigate these hurdles.[7] Key factors affecting the bioavailability of phenolic compounds include molecular weight, lipophilicity, and the presence of hydrogen bond donors and acceptors.[8]

One widely recognized framework for predicting oral bioavailability is Lipinski's Rule of Five.[9][10][11] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

  • A molecular weight under 500 Daltons

  • A calculated octanol-water partition coefficient (log P) not greater than 5[9]

While a valuable guideline, it's important to note that many successful drugs exist "beyond the Rule of Five," highlighting the need for nuanced experimental evaluation.[10][12]

Isopropoxy vs. Methoxy: A Tale of Two Substituents

The introduction of alkoxy groups, such as methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂), to the cinnamic acid scaffold can significantly alter its physicochemical properties and, consequently, its bioavailability.

Methoxy Cinnamic Acids: The Precedent of Ferulic Acid

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a well-studied methoxy cinnamic acid derivative.[13][14] Studies have shown that it is absorbed in humans, with a urinary recovery of 11-25% of the ingested dose.[15][16] The bioavailability of ferulic acid is influenced by its metabolism, which includes glucuronidation and sulfation.[13] In silico studies on ferulic acid have predicted a high human intestinal absorption rate of 94.87%.[14]

The presence of the methoxy group is thought to play a key role in the biological activities of these compounds, with some studies suggesting that p-methoxycinnamic acid exhibits higher antidiabetic activity than its unsubstituted counterpart.[17][18] Methylated polyphenols, in general, have been suggested to have higher oral absorption and metabolic stability compared to their hydroxylated forms.[18]

Isopropoxy Cinnamic Acids: A Hypothesis of Enhanced Lipophilicity

The substitution of a methoxy group with a bulkier and more lipophilic isopropoxy group represents a rational drug design strategy to potentially enhance oral bioavailability. The increased lipophilicity conferred by the isopropyl group could lead to:

  • Improved Membrane Permeability: Increased lipid solubility can facilitate passive diffusion across the intestinal epithelium.

  • Reduced First-Pass Metabolism: The steric hindrance of the isopropoxy group might shield the adjacent phenolic hydroxyl group from rapid conjugation by metabolic enzymes.

This hypothesis is rooted in the principle that modulating lipophilicity is a central tenet of drug design to optimize absorption and distribution.[10]

Experimental Framework for Comparative Bioavailability Assessment

To rigorously compare the bioavailability of isopropoxy and methoxy cinnamic acid derivatives, a multi-tiered experimental approach is essential. This involves a combination of in vitro and in vivo models to provide a comprehensive understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[19][20][21][22] These human colon adenocarcinoma cells, when cultured as a monolayer, differentiate to form tight junctions and express key transporter proteins, mimicking the intestinal barrier.[21][22][23]

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis & Data Interpretation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form a differentiated monolayer seed->culture integrity Verify monolayer integrity (TEER measurement) culture->integrity add_cpd Add test compounds (Isopropoxy & Methoxy derivatives) to apical (A) side integrity->add_cpd incubate Incubate for a defined period (e.g., 2 hours) add_cpd->incubate sample Sample from basolateral (B) and apical chambers incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calc_papp Calculate Apparent Permeability Coefficient (Papp) quantify->calc_papp compare Compare Papp values of Isopropoxy vs. Methoxy derivatives calc_papp->compare

Caption: Workflow for Caco-2 Permeability Assay.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto semi-permeable Transwell® inserts at an appropriate density.

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[22]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[20]

  • Permeability Assay:

    • Wash the cell monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test compounds (isopropoxy and methoxy cinnamic acid derivatives) at a defined concentration to the apical (donor) compartment.[21]

    • Incubate the plates for a specific time (e.g., 2 hours) at 37°C.

    • At the end of the incubation, collect samples from both the apical and basolateral (receiver) compartments.

  • Sample Analysis:

    • Analyze the concentration of the test compounds in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each compound. A higher Papp value indicates greater permeability.

    • To investigate the potential for active efflux, a bidirectional assay can be performed by adding the compound to the basolateral side and measuring its transport to the apical side.[23] An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.[23]

Expected Outcomes and Interpretation

A higher Papp value for the isopropoxy derivative compared to the methoxy derivative would provide initial evidence supporting the hypothesis of enhanced membrane permeability.

In Vivo Pharmacokinetic Studies: The Gold Standard

While in vitro models are valuable for screening, in vivo pharmacokinetic (PK) studies in animal models are considered the gold standard for determining oral bioavailability.[4][24] These studies provide crucial data on how a drug is absorbed, distributed, metabolized, and excreted in a living system.[25]

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & PK Parameter Calculation iv_dose Administer compound intravenously (IV) to one group collect_blood Collect blood samples at predefined time points iv_dose->collect_blood oral_dose Administer compound orally (PO) to another group oral_dose->collect_blood process_plasma Process blood to obtain plasma collect_blood->process_plasma quantify_plasma Quantify drug concentration in plasma (LC-MS/MS) process_plasma->quantify_plasma plot_curve Plot plasma concentration vs. time curve quantify_plasma->plot_curve calc_params Calculate PK parameters (AUC, Cmax, Tmax, t1/2) plot_curve->calc_params calc_bioavailability Calculate Absolute Oral Bioavailability (F%) calc_params->calc_bioavailability

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Detailed Protocol: In Vivo Pharmacokinetic Study (Rodent Model)

  • Animal Model and Acclimatization:

    • Select an appropriate animal model (e.g., Sprague-Dawley rats).

    • Allow the animals to acclimatize to the housing conditions.

  • Dosing:

    • Divide the animals into two groups for each compound (isopropoxy and methoxy derivatives).

    • Administer the compound intravenously (IV) to one group to determine the systemic exposure without the absorption phase.[26]

    • Administer the compound orally (PO) via gavage to the other group.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t₁/₂ (Half-life): Time taken for the plasma concentration to reduce by half.[26]

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100[27]

Data Summary and Comparison

The following table provides a template for summarizing the key pharmacokinetic parameters for a hypothetical comparison.

ParameterMethoxy Cinnamic Acid DerivativeIsopropoxy Cinnamic Acid Derivative
Cmax (ng/mL) Experimental ValueExperimental Value
Tmax (hr) Experimental ValueExperimental Value
AUC₀-t (ng*hr/mL) Experimental ValueExperimental Value
t₁/₂ (hr) Experimental ValueExperimental Value
F (%) Experimental ValueExperimental Value

A significantly higher F (%) for the isopropoxy derivative would provide strong evidence of improved oral bioavailability.

Beyond Absorption: The Role of Metabolism

The metabolic fate of cinnamic acid derivatives is a critical factor influencing their bioavailability and biological activity.[28] These compounds can undergo various phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolic reactions.[28] The isopropoxy group, being bulkier than the methoxy group, may sterically hinder the enzymatic conjugation of the adjacent hydroxyl group, potentially leading to a slower rate of metabolism and prolonged systemic exposure.

Potential Metabolic Pathways

G cluster_methoxy Methoxy Derivative Metabolism cluster_isopropoxy Isopropoxy Derivative Metabolism methoxy Methoxy Cinnamic Acid glucuronide_m Glucuronide Conjugate methoxy->glucuronide_m UGTs sulfate_m Sulfate Conjugate methoxy->sulfate_m SULTs isopropoxy Isopropoxy Cinnamic Acid glucuronide_i Glucuronide Conjugate (Potentially Slower) isopropoxy->glucuronide_i UGTs sulfate_i Sulfate Conjugate (Potentially Slower) isopropoxy->sulfate_i SULTs

Caption: Potential Phase II Metabolic Pathways.

Strategic Implications for Drug Development

The choice between an isopropoxy and a methoxy substituent on a cinnamic acid scaffold has significant implications for drug development.

  • Enhanced Bioavailability: If experimental data confirms that the isopropoxy derivative has superior oral bioavailability, this could translate to lower required doses, reduced inter-individual variability, and a more favorable therapeutic index.

  • Prodrug Strategies: For phenolic compounds with inherently poor bioavailability, prodrug approaches can be employed.[29][30][31] This involves chemically modifying the parent drug to improve its absorption, with the modifying group being cleaved in vivo to release the active compound.[30] The O-(imidomethyl) derivative of 17β-estradiol is an example of a prodrug strategy that successfully enhanced oral bioavailability.[32]

  • Formulation Development: The physicochemical properties of the chosen derivative will also guide formulation strategies to further enhance solubility and absorption.

Conclusion

The comparison of isopropoxy versus methoxy cinnamic acid derivatives highlights a fundamental principle in drug discovery: subtle structural modifications can have a profound impact on a compound's pharmacokinetic profile. While methoxy derivatives like ferulic acid have established a baseline for the bioavailability of this class of compounds, the introduction of a more lipophilic and sterically hindering isopropoxy group presents a compelling strategy for enhancing oral absorption and metabolic stability.

A rigorous experimental evaluation, encompassing in vitro permeability assays and in vivo pharmacokinetic studies, is essential to validate this hypothesis. The insights gained from such a comparative analysis will not only inform the selection of lead candidates but also provide a rational basis for the design of next-generation cinnamic acid-based therapeutics with optimized bioavailability and enhanced therapeutic potential.

References

  • Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC. (2020-12-12).
  • Lipinski's rule of five – Knowledge and References - Taylor & Francis.
  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel.
  • What is Lipinski's Rule of 5? - AZoLifeSciences. (2022-03-04).
  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals.
  • Mastering Lipinski Rules for Effective Drug Development - bioaccess.
  • Factors affecting intake, metabolism and health benefits of phenolic acids: do we understand individual variability? - PubMed.
  • Factors affecting intake, metabolism and health benefits of phenolic acids: do we understand individual variability? - SciSpace.
  • Metabolic pathways of cinnamic acid derivatives in Brazilian green propolis in rats - PubMed. (2022-07-22).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform.
  • Bioavailability of Phenolic Compounds - Encyclopedia.pub.
  • Variability in the Beneficial Effects of Phenolic Compounds: A Review - PMC. (2022-05-04).
  • Caco-2 Permeability Assay - Enamine.
  • Caco-2 cell permeability assays to measure drug absorption - PubMed.
  • Ferulic Acid | C10H10O4 | CID 445858 - PubChem - NIH.
  • A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed.
  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC. (2017-02-21).
  • Caco-2 Permeability Assay - Evotec.
  • Caco-2 permeability assay - Creative Bioarray.
  • Considerations In In-Vivo Bioavailability Study Design - Pharmacy 180.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
  • A prodrug approach to increasing the oral potency of a phenolic drug. Part 2. Pharmacodynamics and preliminary bioavailability of an orally administered O-(imidomethyl) derivative of 17 beta-estradiol - PubMed.
  • Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PMC.
  • Bioavailability of ferulic acid - PubMed. (1998-12-18).
  • In vivo PK / Pharmacokinetic Studies - Sygnature Discovery.
  • Bioavailability of ferulic acid. - Semantic Scholar.
  • In Vivo Pharmacokinetic (PK) Studies - Selvita.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - SciSpace.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2025-08-09).
  • Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size - PubMed.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC.
  • Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - lume .ufrgs .br. (2022-11-30).
  • Short-Term Effects of Trans-Cinnamic Acid on the Metabolism of Zea mays L. Roots - MDPI. (2023-01-02).
  • Improving the oral bioavailability of beneficial polyphenols through designed synergies.
  • Strategies to improve oral drug bioavailability - Semantic Scholar.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC. (2021-06-18).
  • A Systematic Review and Comprehensive Evaluation of Human Intervention Studies to Unravel the Bioavailability of Hydroxycinnamic Acids.
  • Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC. (2021-06-23).
  • Recent Developments in Therapeutic and Nutraceutical Applications ofp-Methoxycinnamic Acid from Plant Origin - BioKB.
  • Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI.

Sources

A Researcher's Guide to the Infrared Spectroscopy of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. (2E)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid, a derivative of cinnamic acid, presents a unique spectroscopic fingerprint that is crucial for its identification and characterization. This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of this compound, offering a comparative perspective with related molecules and the underlying principles governing its spectral features.

The Significance of IR Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" corresponding to the functional groups present in the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural motifs: the carboxylic acid, the aromatic ring with its specific substitution pattern, the ether linkages (methoxy and isopropoxy), and the trans-alkene moiety.

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum is the foundation of accurate structural analysis. The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grinding: A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. KBr is transparent to IR radiation in the typical analysis range.

  • Pelletizing: The resulting fine powder is transferred to a pellet-pressing die.

  • Pressing: The die is placed in a hydraulic press and pressure is applied to form a thin, transparent KBr pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to account for atmospheric and instrumental contributions.

  • Sample Scan: The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

The choice of the KBr pellet method is based on its ability to produce high-quality spectra for solid samples. An alternative, Attenuated Total Reflectance (ATR), can also be used where a small amount of the solid sample is placed directly on the ATR crystal.

Deciphering the Spectrum: Characteristic Peaks of this compound

The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption peaks.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensityNotes
3300 - 2500O-H stretchingCarboxylic AcidBroad, StrongThe broadness of this peak is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.
~3000C-H stretching (aromatic and vinylic)Aromatic Ring, AlkeneMediumThese peaks are often observed as a complex set of absorptions just above 3000 cm⁻¹.
2980 - 2850C-H stretching (aliphatic)Isopropoxy, MethoxyMediumCorresponding to the stretching vibrations of the C-H bonds in the methyl and isopropyl groups.
1700 - 1670C=O stretchingCarboxylic AcidStrongThe exact position is influenced by conjugation with the C=C double bond and the aromatic ring. In a related compound, isoferulic acid, this peak appears around 1694 and 1671 cm⁻¹[1].
1640 - 1600C=C stretchingAlkeneMediumThe trans-configuration of the double bond influences the intensity and position of this peak.
1600, 1515, 1450C=C stretchingAromatic RingMedium-StrongThese characteristic absorptions are indicative of the benzene ring.
~1250 and ~1030C-O stretching (asymmetric and symmetric)Aryl EtherStrongThese strong absorptions are characteristic of the C-O-C ether linkages of the methoxy and isopropoxy groups attached to the aromatic ring. For isoferulic acid, a band for ν(O-CH₃) is seen at 1024 cm⁻¹[1].
~980=C-H out-of-plane bendingtrans-AlkeneStrongThis is a key diagnostic peak for a trans-disubstituted alkene.
~950O-H out-of-plane bendingCarboxylic AcidBroad, MediumAnother characteristic broad absorption for the carboxylic acid dimer. In isoferulic acid, this γ(OH)COOH vibration is observed at 949 cm⁻¹[1].

Comparative Analysis with Structurally Related Compounds

To fully appreciate the unique spectral features of this compound, it is instructive to compare its expected IR spectrum with that of its close relatives, such as ferulic acid and cinnamic acid.

  • Ferulic Acid vs. This compound: Ferulic acid possesses a hydroxyl group at the 4-position of the aromatic ring, whereas our target molecule has an isopropoxy group. This difference will be most evident in the high-frequency region of the spectrum. Ferulic acid will exhibit a distinct, relatively sharp phenolic O-H stretching band around 3400 cm⁻¹, in addition to the broad carboxylic acid O-H stretch. This phenolic O-H peak will be absent in the spectrum of this compound. Furthermore, the C-O stretching region will differ due to the presence of the isopropoxy group.

  • Cinnamic Acid vs. This compound: Cinnamic acid is the parent compound, lacking any substituents on the aromatic ring. Its IR spectrum is simpler.[2][3] The spectrum of this compound will show additional strong C-O stretching bands from the ether groups and the characteristic C-H bending vibrations of the methoxy and isopropoxy substituents, which are absent in the spectrum of cinnamic acid. The substitution pattern on the aromatic ring in our target molecule will also lead to differences in the fingerprint region (below 1500 cm⁻¹) compared to unsubstituted cinnamic acid.

The following diagram illustrates the workflow for the characterization of this compound using IR spectroscopy, including a comparative analysis step.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis & Interpretation Sample Solid Sample: This compound Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press FTIR Acquire FT-IR Spectrum Press->FTIR IdentifyPeaks Identify Characteristic Peaks FTIR->IdentifyPeaks AssignGroups Assign Functional Groups IdentifyPeaks->AssignGroups Compare Compare with Reference Spectra (e.g., Ferulic Acid, Cinnamic Acid) AssignGroups->Compare Structure Confirm Molecular Structure Compare->Structure

Workflow for IR Spectroscopic Analysis

Beyond Infrared: Complementary Analytical Techniques

While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive structural elucidation often requires a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.[4] This allows for the unambiguous determination of the connectivity of atoms and the stereochemistry of the molecule, such as confirming the trans configuration of the alkene.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. This data is crucial for confirming the elemental composition and can provide clues about the molecular structure.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the aromatic ring and the acrylic acid moiety. The absorption maxima (λmax) are sensitive to the substituents on the aromatic ring.

Conclusion

The infrared spectrum of this compound is rich with information that, when correctly interpreted, provides definitive evidence for its key functional groups. By understanding the characteristic vibrational frequencies and comparing them with those of related compounds, researchers can confidently identify and characterize this molecule. For unambiguous structure determination, it is best practice to use IR spectroscopy in conjunction with other analytical techniques like NMR and mass spectrometry. This integrated approach ensures the scientific rigor required in modern research and development.

References

  • Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. National Center for Biotechnology Information. [Link]

  • New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. National Center for Biotechnology Information. [Link]

  • First derivative IR spectra of ferulic acid (blue) and p-coumaric acid (red). ResearchGate. [Link]

  • FTIR spectrum of Cinnamic acid. ResearchGate. [Link]

  • 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Center for Biotechnology Information. [Link]

  • FT-IR spectra of ferulic acid (isolate and pure). ResearchGate. [Link]

  • Ferulic Acid | C10H10O4 | CID 445858. PubChem, National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. While (2e)-3-(4-Isopropoxy-3-methoxyphenyl)acrylic acid, an isomer of ferulic acid, is a valuable compound in various research contexts, its proper disposal is not merely a regulatory hurdle—it is a critical component of a robust safety culture and environmental stewardship.[1][2] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond simple instructions to explain the scientific reasoning that underpins these essential procedures.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound, also known as Isoferulic acid, is a solid organic compound.[3][4] Its primary hazards, as identified in safety literature, are related to its irritant properties.

A failure to recognize these hazards can lead to unsafe practices and potential exposure. The data below, synthesized from authoritative sources, forms the basis for the subsequent handling and disposal recommendations.

Hazard ClassificationDescriptionGHS Hazard StatementSource
Skin Irritation Causes skin irritation upon contact.H315[3]
Eye Irritation Causes serious eye irritation.H319[3]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.H335[3]

While not classified as acutely toxic or flammable, its irritant nature and its classification within the broader family of acrylic acids—some of which are regulated as hazardous waste—necessitate that it be managed as a hazardous chemical.[5][6]

The Foundational Principles of Laboratory Waste Management

The disposal protocol for any specific chemical is built upon universal principles of laboratory safety and regulatory compliance. Adhering to these core tenets ensures that specific procedures are logical, effective, and part of a self-validating safety system within your institution.

  • Waste Minimization : The most effective disposal method is to generate less waste. Monitor and restrict chemical orders to reasonable amounts and ensure that older stocks are used first.[7][8]

  • Segregation : Never mix incompatible waste streams.[9][10] For instance, acids must be stored separately from bases, and oxidizers from flammable materials.[9] This prevents dangerous chemical reactions within the waste container.

  • Containment : All hazardous waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks or spills.[7][10]

  • Labeling : Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added.[11][12] This is a critical safety and compliance step.

  • Institutional Compliance : All waste disposal activities must be conducted in accordance with your institution's Environmental Health & Safety (EHS) department guidelines, which are based on local, state, and federal regulations like the Resource Conservation and Recovery Act (RCRA).[10]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for managing waste generated from the use of this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the compound's irritant properties, a comprehensive PPE strategy is non-negotiable. Before handling the pure compound or any waste containing it, ensure you are wearing:

  • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves.

  • Body Protection : A standard laboratory coat.

Step 2: Classify and Segregate Your Waste

The first crucial decision is to correctly classify the type of waste you have. This will determine the appropriate container and disposal pathway.

G A Waste Generation (Isoferulic Acid) B Is the waste...? A->B C Pure Solid or Grossly Contaminated Material? B->C Solid D A Solution (e.g., in solvent)? B->D Liquid E Lightly Contaminated (e.g., gloves, wipes)? B->E Debris F Solid Chemical Waste Container C->F G Liquid Chemical Waste Container (Segregate by Solvent Type) D->G H Solid Chemical Waste Container (Contaminated Debris) E->H

Caption: Waste Classification Decision Tree.

  • For Pure Solid Compound or Residue :

    • Collect all solid this compound waste in a dedicated, chemically compatible container (e.g., a wide-mouth HDPE or glass bottle with a screw cap).[7]

    • This container should be designated for solid organic, non-halogenated waste.

  • For Solutions :

    • If the compound is dissolved in a solvent (e.g., DMSO, ethanol), the entire solution is considered hazardous waste.

    • Collect this liquid waste in a sealable, compatible container (e.g., a glass or polyethylene solvent waste bottle).[7]

    • Crucially, segregate based on the solvent. Do not mix aqueous solutions with organic solvent waste. Separate halogenated solvents (e.g., dichloromethane) from non-halogenated solvents (e.g., ethanol, acetone).[8]

  • For Contaminated Labware and Debris :

    • Items such as used gloves, weighing papers, or paper towels contaminated with the compound should be collected as solid hazardous waste.

    • Place these items in a designated solid waste container, which can be a labeled, plastic-lined cardboard box or a dedicated plastic drum. Do not dispose of these items in the regular trash.[13]

Step 3: Label the Waste Container Correctly

Proper labeling is a regulatory requirement and essential for safety.[11] From the moment waste is first added, the container must have a hazardous waste label that includes:

  • The words "Hazardous Waste" .

  • The full, unambiguous chemical name: "this compound" .

  • For mixtures, list all components and their approximate percentages or volumes .[9]

  • The date accumulation started.

  • The name of the principal investigator or responsible person.[12]

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

Waste containers must be stored safely while they are being filled.

  • The designated location must be at or near the point of generation and under the control of the laboratory personnel.[9][11]

  • Keep the container securely capped at all times, except when adding waste.[11]

  • The SAA must have secondary containment (such as a plastic tub or tray) to contain any potential leaks.[10]

  • Store the waste away from incompatible materials, heat sources, or direct sunlight.[8]

Step 5: Arrange for Final Disposal

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), you must arrange for its removal.[10][11]

  • Do not pour this chemical down the drain. [13][14] As an organic acid, it does not meet the general criteria for drain disposal.

  • Do not discard in the regular trash. [13]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures for requesting a collection.[11]

G A Waste Generation (In Fume Hood) B Step 2: Select & Fill Segregated Container A->B C Step 3: Apply Completed Hazardous Waste Label B->C D Step 4: Store Closed Container in Secondary Containment (Designated SAA) C->D E Step 5: Container Full? (or time limit reached) D->E F Contact EHS for Waste Pickup E->F Yes G Continue Safe Accumulation E->G No

Caption: Disposal Workflow from Generation to Pickup.

Emergency Spill Management

Proper disposal planning includes being prepared for accidental spills.

  • Small Spills : Alert others in the area. While wearing your full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[15] Carefully sweep the absorbed material into your designated solid hazardous waste container. Clean the spill area with soap and water, and collect the cleaning materials as contaminated debris.

  • Large Spills : Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department immediately.[15] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive guide, you ensure that your innovative research with this compound is conducted with the highest standards of safety, integrity, and environmental responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Isoferulic Acid (CID 736186). PubChem, National Center for Biotechnology Information. [Link]

  • Acrylic acid (HSG 104, 1997). Inchem.org. [Link]

  • Material Safety Data Sheet - Acrylic acid. Cole-Parmer. [Link]

  • Acrylic acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Isoferulic acid. Wikipedia. [Link]

  • Safety Data Sheet Acrylic Acid. Redox. [Link]

  • Acrylic acid. PENTA. [Link]

  • Safety data sheet - Acrylic acid. BASF. [Link]

  • Acrylic acid - SAFETY DATA SHEET. Acros Organics. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University - Office for Research Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.